1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXZNYALZCZZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427120 | |
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21686-05-5 | |
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Despite a comprehensive search for the chemical and biological properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No: 21686-05-5), detailed experimental data remains largely unavailable in the public domain. This guide summarizes the confirmed foundational information and highlights the significant gaps in the current scientific literature regarding this specific compound.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 21686-05-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [3] |
| IUPAC Name | This compound | N/A |
Note: Specific quantitative data for melting point, boiling point, solubility, and pKa for this compound are not available in the reviewed literature. The available data often pertains to isomeric or derivatized compounds and cannot be reliably attributed to the target molecule.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. General methods for the synthesis of pyrazole derivatives, such as the Vilsmeier-Haack reaction for formylation, are known but do not provide a direct pathway to this specific ethanone.[4][5][6][7][8] The synthesis of related pyrazole compounds often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10]
A potential synthetic route could be conceptualized, though it requires experimental validation.
This proposed workflow illustrates a potential Friedel-Crafts acylation approach to the target compound. However, the specific reaction conditions, catalyst, and purification methods would need to be determined through experimental investigation.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. The characterization of related compounds is available, but cannot be directly extrapolated.[4][5][11]
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound. While pyrazole derivatives, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, no such studies have been reported for this specific molecule.[9][12][13][14]
Conclusion and Future Directions
This compound is a poorly characterized compound. While its basic molecular identity is known, there is a significant lack of empirical data regarding its chemical and physical properties, a validated synthetic protocol, and any biological activity. This presents an opportunity for original research to fill these knowledge gaps. Future work should focus on:
-
Development and optimization of a synthetic route to obtain a pure sample of the compound.
-
Thorough characterization using modern analytical techniques, including NMR (¹H, ¹³C, HMBC, HSQC), IR, and high-resolution mass spectrometry to establish a complete spectroscopic profile.
-
Determination of key physical properties such as melting point, boiling point, and solubility in various solvents.
-
Screening for biological activity in relevant assays to explore its potential as a lead compound in drug discovery.
This foundational research is essential before any meaningful investigation into its potential applications in drug development or other scientific fields can be undertaken.
References
- 1. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | 21686-05-5 [chemicalbook.com]
- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Technical Guide: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 21686-05-5)
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS 21686-05-5)
Executive Summary
This document addresses the request for an in-depth technical guide on the chemical compound this compound, CAS number 21686-05-5. A comprehensive search of scientific literature and chemical databases has been conducted to gather information regarding its synthesis, chemical and physical properties, experimental protocols, and potential biological activities.
Despite the confirmed existence and commercial availability of this compound, there is a notable scarcity of detailed scientific data in the public domain. Published literature does not provide specific experimental protocols for its synthesis, nor does it contain quantitative data on its spectral and physical properties or any evaluation of its biological activity.
This guide will, therefore, summarize the available information on the broader class of pyrazole ketones, discuss potential synthetic routes based on established chemical principles, and highlight the current knowledge gap regarding this specific molecule.
Introduction to Pyrazole Derivatives
Pyrazole-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The pyrazole ring can be functionalized at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. The title compound, this compound, is a member of this important class of molecules.
Physicochemical Properties
A thorough search for experimentally determined physicochemical properties of this compound (CAS 21686-05-5) did not yield specific quantitative data. The table below is presented as a template for data that would be included if available.
| Property | Value | Units | Citation |
| Molecular Formula | C₇H₁₀N₂O | - | - |
| Molecular Weight | 138.17 | g/mol | - |
| Melting Point | Not Available | °C | - |
| Boiling Point | Not Available | °C | - |
| Solubility | Not Available | - | - |
| pKa | Not Available | - | - |
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for this compound were found in the reviewed literature. For a compound of this structure, the expected spectral characteristics would be:
-
¹H NMR: Signals corresponding to the two methyl groups on the pyrazole ring, the methyl group of the ethanone moiety, and the proton on the pyrazole ring.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the three methyl carbons.
-
IR Spectroscopy: A characteristic absorption band for the carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
The following tables are placeholders for the anticipated data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.7 | s | 3H | N-CH₃ |
| ~ 2.4 | s | 3H | C-CH₃ |
| ~ 2.3 | s | 3H | COCH₃ |
| ~ 7.8 | s | 1H | Pyrazole C-H |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 195 | C=O |
| ~ 148 | Pyrazole C5 |
| ~ 138 | Pyrazole C3 |
| ~ 115 | Pyrazole C4 |
| ~ 35 | N-CH₃ |
| ~ 30 | COCH₃ |
| ~ 12 | C5-CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~ 1670 | C=O stretch |
| ~ 2900-3000 | C-H stretch |
| ~ 1500-1600 | C=N, C=C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
|---|
| 138.08 | [M]⁺ |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the literature, its structure suggests plausible synthetic routes based on established reactions for pyrazole functionalization.
Potential Synthetic Pathways
Two common methods for introducing an acetyl group onto a pyrazole ring are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction followed by further transformations.
a) Friedel-Crafts Acylation: This reaction involves the treatment of 1,5-dimethyl-1H-pyrazole with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acylation is expected to occur at the C4 position, which is the most electron-rich and sterically accessible position on the 1,5-dimethyl-1H-pyrazole ring.
b) Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction of 1,5-dimethyl-1H-pyrazole would introduce a formyl group at the C4 position. The resulting aldehyde could then be converted to the corresponding ketone through various methods, such as a Grignard reaction with methylmagnesium bromide followed by oxidation.
Logical Workflow for a Potential Synthesis
The following diagram illustrates a potential synthetic workflow for this compound via Friedel-Crafts acylation.
Caption: Potential Friedel-Crafts Acylation Synthesis Workflow.
Biological Activity and Signaling Pathways
There is no published information on the biological activity or the mechanism of action of this compound. Research on other pyrazole derivatives has shown a wide range of activities, often involving the inhibition of enzymes such as cyclooxygenases (COX) or kinases. Should this compound be investigated in the future, a logical starting point would be to screen it in assays related to inflammation and cancer.
The following diagram represents a hypothetical experimental workflow for screening the biological activity of a novel compound like the one .
Caption: Hypothetical Biological Screening Workflow.
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific characterization is currently lacking in the public domain. While its structure is known and it is commercially available, the absence of published synthesis protocols, physicochemical data, spectral analyses, and biological activity studies represents a significant knowledge gap.
Future research on this compound should focus on:
-
Developing and publishing a robust and reproducible synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques (NMR, IR, MS, elemental analysis) and determining its key physical properties.
-
Screening the compound for a range of biological activities, given the known pharmacological potential of the pyrazole scaffold.
This foundational work is essential before its potential applications in research and drug development can be meaningfully explored.
An In-Depth Technical Guide to the Molecular Structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development.
Molecular Structure and Chemical Properties
This compound, with the CAS number 21686-05-5, is a substituted pyrazole derivative.[1][2][3][4][5] The core of the molecule is a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. This ring is substituted at position 1 and 5 with methyl groups and at position 4 with an acetyl group.
The key structural features and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 21686-05-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [5] |
| SMILES | CC1=C(C(=O)C)C=NN1C | [3] |
Synthesis
The synthesis of this compound, like other pyrazole derivatives, can be achieved through several established synthetic routes. The most common methods for constructing the pyrazole ring are the Knorr pyrazole synthesis and the Paal-Knorr synthesis. These typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
A potential synthetic workflow is outlined below:
A plausible synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of pyrazole derivatives often involve the following general steps. It is important to note that these are generalized procedures and would require optimization for the specific synthesis of this compound.
General Protocol for Knorr Pyrazole Synthesis
The Knorr synthesis involves the reaction of a β-ketoester with a hydrazine. For the synthesis of a 4-acyl pyrazole, a modified approach with a 1,3,5-tricarbonyl compound or a subsequent acylation step would be necessary.
Materials:
-
β-Diketone or a suitable precursor
-
Methylhydrazine
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (optional)
Procedure:
-
Dissolve the β-dicarbonyl compound in a suitable solvent.
-
Add methylhydrazine to the solution, often dropwise and with cooling.
-
The reaction mixture is then typically heated under reflux for a specified period.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, commonly by recrystallization or column chromatography.
General Protocol for Vilsmeier-Haack Formylation (as an example of electrophilic substitution)
While this protocol describes formylation, a similar principle applies to acylation (Friedel-Crafts) to introduce the acetyl group. The Vilsmeier-Haack reaction is used to introduce a formyl group onto an activated aromatic or heterocyclic ring.
Materials:
-
Substituted pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Solvent (e.g., dichloromethane)
Procedure:
-
The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (e.g., 0 °C).
-
The pyrazole substrate, dissolved in a suitable solvent, is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred, often with heating, until the reaction is complete.
-
The reaction is quenched by pouring it onto ice and then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The crude product is purified by chromatography or recrystallization.
Spectroscopic Data and Characterization
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to two distinct methyl groups (on the pyrazole ring), an acetyl methyl group, and a proton on the pyrazole ring. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the two methyl carbons, the acetyl methyl carbon, and the carbonyl carbon. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ketone group, along with bands for C-H and C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (138.17 m/z). |
Biological Activity and Drug Development Potential
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[7][8] The presence of the ethanone moiety in this compound provides a handle for further chemical modifications, making it an attractive starting point for the synthesis of novel drug candidates.
Currently, there is a lack of specific published data on the biological activity and mechanism of action of this compound. However, related pyrazole-ethanone derivatives have been investigated for their potential as anti-inflammatory agents.[7]
Further research is warranted to explore the pharmacological profile of this compound. A potential research workflow to investigate its biological activity is proposed below.
Proposed workflow for investigating the biological activity of the title compound.
Conclusion
This compound is a structurally interesting heterocyclic compound with potential for further exploration in the field of drug discovery. This guide has provided an overview of its molecular structure, potential synthetic routes, and the necessary characterization methods. While specific biological data for this compound is currently limited, the well-documented pharmacological importance of the pyrazole scaffold suggests that it is a promising candidate for future investigation. The detailed methodologies and workflows presented here offer a framework for researchers and scientists to build upon in their efforts to develop novel therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 21686-05-5 | MFCD03419815 | this compound [aaronchem.com]
- 3. This compound [biogen.es]
- 4. This compound | 21686-05-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C13H14N2O | CID 607923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Spectral Data of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the general experimental protocols for these analytical techniques.
Chemical Structure and Properties
This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the pyrazole ring is substituted with two methyl groups at positions 1 and 5, and an acetyl group at position 4.
Chemical Structure:
An In-depth Technical Guide to the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and drug development. The core of this synthesis involves a two-step process: the formation of the pyrazole ring followed by electrophilic substitution to introduce the acetyl group. The primary method detailed is the Friedel-Crafts acylation, with the Vilsmeier-Haack reaction presented as a potential alternative.
Synthesis of the Starting Material: 1,5-Dimethyl-1H-pyrazole
The synthesis of the target molecule begins with the preparation of the N-methylated pyrazole ring system. This is typically achieved through a condensation reaction to form the pyrazole core, followed by N-alkylation.
Synthesis of 3,5-Dimethyl-1H-pyrazole
The initial step involves the reaction of acetylacetone with hydrazine hydrate. This condensation reaction readily forms the 3,5-dimethyl-1H-pyrazole ring.
Experimental Protocol:
A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol. Following the reaction, the solvent is removed by evaporation to yield 3,5-dimethyl-1H-pyrazole in very good yields.
N-Methylation of 3,5-Dimethyl-1H-pyrazole
The subsequent step is the methylation of the pyrazole nitrogen. This can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.
Experimental Protocol:
To a solution of 3,5-dimethyl-1H-pyrazole in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added. A methylating agent (e.g., dimethyl sulfate or methyl iodide) is then added, and the reaction mixture is refluxed until completion (typically monitored by TLC). After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product can be purified by distillation or chromatography to afford 1,5-dimethyl-1H-pyrazole.
Synthesis of this compound
With the starting material in hand, the acetyl group is introduced at the C-4 position of the pyrazole ring. The preferred method for this transformation is the Friedel-Crafts acylation.
Primary Synthetic Pathway: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and effective method for the acylation of aromatic and heteroaromatic compounds.[1][2] In this case, 1,5-dimethyl-1H-pyrazole is treated with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the acylium ion acting as the electrophile.[1][3] For pyrazoles, substitution generally occurs at the 4-position.
Experimental Protocol:
Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane in a round-bottomed flask equipped with a reflux condenser and an addition funnel, under a nitrogen atmosphere.[3] The mixture is cooled to 0°C in an ice/water bath.[3] A solution of acetyl chloride (1.1 equivalents) in dichloromethane is added dropwise to the suspension over 10 minutes.[3] Following this addition, a solution of 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in dichloromethane is added dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for an additional 15 minutes.[3]
The reaction is then quenched by carefully and slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[3] The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3] The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.[3] The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation or column chromatography.[3]
Quantitative Data for Friedel-Crafts Acylation of Aromatic Compounds (Illustrative)
| Reactant | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Toluene | Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 25 min | Not specified | [3] |
| Anisole | Propionyl Chloride | AlCl₃ | CH₂Cl₂ | Not specified | Not specified | Not specified | [4] |
Note: The yields for the specific acylation of 1,5-dimethyl-1H-pyrazole are not explicitly stated in the provided search results and would need to be determined experimentally.
Alternative Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another method that can be employed for the acylation of electron-rich aromatic and heteroaromatic compounds.[5] While it is more commonly used for formylation (using DMF and POCl₃), the use of N,N-dimethylacetamide (DMA) and POCl₃ can introduce an acetyl group.[5][6]
General Experimental Considerations:
The Vilsmeier-Haack reagent is typically prepared in situ by reacting POCl₃ with DMA. The substrate, 1,5-dimethyl-1H-pyrazole, would then be added to the reagent. The reaction temperature and time can vary significantly depending on the substrate's reactivity.[7] Work-up usually involves pouring the reaction mixture into an ice-water mixture and neutralizing with a base. While this method is a viable alternative, Friedel-Crafts acylation is generally more direct for introducing an acetyl group.
Visualizing the Synthesis and Experimental Workflow
To further clarify the synthetic process, the following diagrams illustrate the key pathways and experimental steps.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the Friedel-Crafts acylation step.
References
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone IUPAC name and synonyms
An In-depth Technical Guide to 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its chemical identity, properties, synthesis, and potential applications, adhering to a technical format for a scientific audience.
Chemical Identity and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.
IUPAC Name: this compound[1]
Synonyms:
-
4-Acetyl-1,5-dimethyl-1H-pyrazole
-
1-(1,5-Dimethyl-4-pyrazolyl)ethanone
-
Ethanone, 1-(1,5-dimethyl-1H-pyrazol-4-yl)-
CAS Number: 21686-05-5[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | Guidechem[2] |
| Molecular Weight | 138.17 g/mol | PubChem[3] |
| pKa (Predicted) | 12.32 ± 0.50 | Guidechem[2] |
| Canonical SMILES | CC1=C(C(=O)C)C=NN1C | |
| InChI Key | XVFAWYIDDRHPNV-UHFFFAOYSA-N | Guidechem[2] |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While specific protocols for this compound are not extensively detailed in the provided results, a general and widely applicable method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
A plausible synthetic route, adapted from general pyrazole synthesis methodologies, is the reaction of acetylacetone with methylhydrazine, followed by acylation. The initial reaction would form a mixture of dimethylpyrazole isomers, which would then be acylated at the 4-position.
General Experimental Protocol for Pyrazole Synthesis:
A common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[4] A variation of this can be used for substituted pyrazoles.
-
Formation of the Pyrazole Ring: A 1,3-dicarbonyl compound, such as acetylacetone, is reacted with a hydrazine, in this case, methylhydrazine. This condensation reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may be heated to drive the reaction to completion. This step yields 1,3-dimethylpyrazole and 1,5-dimethylpyrazole isomers.
-
Acylation of the Pyrazole Ring: The resulting dimethylpyrazole is then acylated. A common method is Friedel-Crafts acylation, where an acylating agent like acetyl chloride or acetic anhydride is used in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetyl group is directed to the 4-position of the pyrazole ring.
-
Work-up and Purification: The reaction mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the final this compound.
Below is a DOT script representation of a generalized synthesis workflow.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[5] They are considered "biologically privileged" scaffolds in drug discovery.[5]
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]
-
Anticancer Therapeutics: Various substituted pyrazoles have been investigated for their cytotoxic effects on different cancer cell lines.[6][7] They can act through various mechanisms, including the inhibition of kinases.
-
Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[6]
-
Coordination Chemistry: The pyrazole moiety can act as a ligand, and its derivatives are used to synthesize coordination complexes with interesting catalytic and material properties.[8]
While specific biological activities for this compound are not detailed in the provided search results, its structural similarity to other biologically active pyrazoles suggests it could be a valuable intermediate or a candidate for screening in various drug discovery programs. The presence of the acetyl group provides a handle for further chemical modification to explore structure-activity relationships.
The diagram below illustrates the relationship between the core pyrazole structure and its potential applications in drug development.
Caption: Potential applications derived from the pyrazole scaffold of the title compound.
References
- 1. This compound | 21686-05-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
The Genesis of a Heterocyclic Stalwart: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds, a cornerstone of heterocyclic chemistry. From their initial synthesis in the late 19th century to their established role in modern drug discovery, this document delves into the foundational experiments, structural elucidation, and the pioneering scientists who paved the way for the vast applications of this versatile scaffold.
The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis
The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine, which unexpectedly yielded a crystalline product he named "antipyrine."[3] This serendipitous discovery marked the first synthesis of a pyrazolone derivative, a subclass of pyrazoles, and laid the groundwork for the entire field of pyrazole chemistry.[2] Antipyrine, later named phenazone, was found to possess potent analgesic and antipyretic properties, becoming one of the first synthetic pharmaceuticals and achieving widespread use before the advent of aspirin.[3][4]
The Knorr Pyrazole Synthesis: A Foundational Reaction
The reaction, now famously known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative.[2] This versatile reaction remains a fundamental method for the synthesis of a wide variety of substituted pyrazoles.
Reaction Pathway of the Knorr Pyrazole Synthesis (1883)
Caption: Reaction pathway of the Knorr Pyrazole Synthesis.
Quantitative Data from Knorr's Original Synthesis
The following table summarizes the quantitative data from Ludwig Knorr's pioneering 1883 synthesis of 1-phenyl-3-methyl-5-pyrazolone.
| Parameter | Value |
| Reactants | |
| Phenylhydrazine | 100 g |
| Ethyl Acetoacetate | 125 g |
| Product | |
| Chemical Name | 1-Phenyl-3-methyl-5-pyrazolone |
| Melting Point | 126-128 °C[5] |
| Yield | Not explicitly stated in the original paper. |
Experimental Protocol: A Modern Adaptation of the Knorr Synthesis
The following is a representative modern experimental protocol for the synthesis of a pyrazolone derivative, adapted from established procedures for similar compounds.
Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and flask
-
Melting point apparatus
-
-
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and ethyl acetoacetate in a 1:1 molar ratio.
-
Heat the mixture under reflux. The reaction is often exothermic initially.
-
After the initial reaction subsides, continue heating under reflux for 1-2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield purified crystals of 1-phenyl-3-methyl-5-pyrazolone.
-
Dry the purified crystals and determine the melting point and yield.
-
Experimental Workflow for the Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr Pyrazole Synthesis.
The Parent Pyrazole: Pechmann's Contribution
While Knorr's work established the pyrazolone family, the synthesis of the parent, unsubstituted pyrazole ring was achieved later. In 1898, the German chemist Hans von Pechmann successfully synthesized pyrazole by reacting diazomethane with acetylene.[1] This reaction is a classic example of a 1,3-dipolar cycloaddition.
The Pechmann Pyrazole Synthesis
The Pechmann synthesis involves the [3+2] cycloaddition of a diazo compound (diazomethane) and an alkyne (acetylene) to form the pyrazole ring.
Reaction Pathway of the Pechmann Pyrazole Synthesis (1898)
Caption: Reaction pathway of the Pechmann Pyrazole Synthesis.
Experimental Protocol: A Modern and Safer Approach to Pyrazole Synthesis
Due to the highly toxic and explosive nature of diazomethane and the flammability of acetylene, the original Pechmann synthesis is rarely performed today without specialized equipment and extensive safety precautions. A more common and safer laboratory-scale synthesis of the parent pyrazole involves the reaction of hydrazine with a suitable 1,3-dicarbonyl compound, such as malondialdehyde or its synthetic equivalents.
Synthesis of Pyrazole from Hydrazine and Malondialdehyde Tetraethyl Acetal
-
Materials:
-
Hydrazine hydrate or hydrazine sulfate
-
Malondialdehyde tetraethyl acetal
-
Dilute hydrochloric acid
-
Sodium hydroxide solution
-
Round-bottom flask
-
Heating mantle
-
Apparatus for distillation
-
-
Procedure:
-
Hydrolyze malondialdehyde tetraethyl acetal with dilute hydrochloric acid to generate malondialdehyde in situ.
-
Neutralize the acidic solution carefully with a sodium hydroxide solution.
-
Add hydrazine hydrate or a solution of hydrazine sulfate to the reaction mixture.
-
Gently heat the mixture to promote the condensation and cyclization reaction.
-
After the reaction is complete, the pyrazole can be isolated by distillation or extraction.
-
Unraveling the Structure: A Historical Perspective
The elucidation of the pyrazole structure in the late 19th and early 20th centuries was a significant achievement, relying on a combination of chemical degradation and, later, the advent of spectroscopic techniques.
Early Chemical Evidence
In the absence of modern analytical methods, early chemists like Knorr deduced the structure of his pyrazolone derivative through a series of chemical transformations and by analogy to known reactions. The formation from a hydrazine and a 1,3-dicarbonyl compound strongly suggested the presence of two adjacent nitrogen atoms within a five-membered ring.
The Advent of Spectroscopy
The definitive confirmation of the pyrazole structure came with the development of spectroscopic methods in the 20th century.
-
Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in identifying key functional groups. The presence of N-H stretching vibrations in unsubstituted pyrazoles and the characteristic carbonyl absorption in pyrazolones provided crucial structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The arrival of NMR spectroscopy, particularly ¹H and ¹³C NMR, revolutionized structural elucidation. NMR allows for the direct observation of the hydrogen and carbon atoms in the molecule, providing detailed information about their chemical environment and connectivity. This technique was crucial in confirming the cyclic structure, the positions of substituents, and in studying the tautomerism exhibited by many pyrazole derivatives.
-
Mass Spectrometry (MS): Mass spectrometry provided valuable information about the molecular weight of pyrazole compounds and their fragmentation patterns, which offered further clues to their structure.
Logical Flow of Pyrazole Structure Elucidation
Caption: Logical flow of pyrazole structure elucidation.
Conclusion: A Legacy of Discovery and Innovation
The discovery of pyrazole compounds by Ludwig Knorr and the subsequent synthesis of the parent heterocycle by Hans von Pechmann marked a pivotal moment in the history of organic and medicinal chemistry. The foundational synthetic methods they developed, coupled with the rigorous structural elucidation that followed, have provided a robust platform for the design and synthesis of a vast array of pyrazole derivatives. Today, the pyrazole scaffold is a privileged structure in drug discovery, found in numerous pharmaceuticals, agrochemicals, and advanced materials, a testament to the enduring legacy of these early pioneers. This guide serves as a resource for researchers to understand the historical context and fundamental principles that continue to drive innovation in this vital area of chemical science.
References
Physical and chemical characteristics of dimethyl-pyrazolyl ethanone derivatives
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Dimethyl-Pyrazolyl Ethanone Derivatives
Introduction
Pyrazolyl ethanone derivatives, specifically those containing a dimethyl-pyrazole moiety, represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. These scaffolds are recognized for their versatile biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.[1][2][3][4] Their privileged structure provides a robust framework for chemical modification, allowing for the fine-tuning of physicochemical properties to enhance therapeutic potential. This guide provides a comprehensive overview of the physical and chemical characteristics of various dimethyl-pyrazolyl ethanone derivatives, focusing on quantitative data, experimental protocols, and analytical workflows to support researchers and scientists in this field.
General Synthesis and Experimental Workflow
The synthesis of dimethyl-pyrazolyl ethanone derivatives typically involves the reaction of a substituted pyrazole with an appropriate electrophile, or the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.[2][4] A common route involves the N-alkylation of 3,5-dimethylpyrazole with a substituted 2-halo-1-arylethanone. The resulting products can be further modified, for instance, by converting the ketone to an oxime.
The general workflow for synthesizing and characterizing these compounds follows a standard procedure of synthesis, purification, and structural elucidation.
Caption: General experimental workflow from synthesis to characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols based on cited literature.
Synthesis of 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone Derivatives
This procedure describes the N-alkylation of 3,5-dimethylpyrazole.
-
Preparation of Reagents : Dissolve 3,5-dimethylpyrazole in a suitable solvent such as acetone.[5] Add a base, typically anhydrous potassium carbonate (K₂CO₃), to the mixture.[5]
-
Reaction : To the stirred suspension, add the appropriate substituted 2-bromo-1-arylethanone derivative.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours (e.g., 14 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up : After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[5]
-
Purification : Purify the crude solid by column chromatography on silica gel, typically using a solvent system like ethyl acetate/n-hexane to yield the pure ethanone derivative.[1][5]
Synthesis of Oxime Derivatives
This protocol outlines the conversion of the ethanone moiety to an oxime.
-
Dissolution : Dissolve the synthesized 1-(Aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone derivative (1.0 equivalent) in absolute ethanol.[1]
-
Reaction : Add hydroxylamine hydrochloride and sodium hydroxide to the solution.[1]
-
Reflux : Stir the mixture under reflux for a specified time (e.g., 1 hour).[1]
-
Precipitation : After reflux, pour the reaction medium into ice water in a dropwise manner to precipitate the product.[1]
-
Isolation : Filter the formed precipitate, wash it with distilled water, and dry it to obtain the oxime derivative.[1]
Analytical and Purification Methods
-
Melting Point (m.p.) : Melting points are determined using a capillary melting point apparatus and are typically reported as uncorrected.[1]
-
Spectroscopic Analysis :
-
Mass Spectrometry (MS) : High-resolution mass spectra (HRMS) are often obtained using an ESI (Electrospray Ionization) source to confirm the elemental composition.[1]
-
Chromatography : Purity is assessed using TLC on silica gel G plates.[2] Purification is performed via column chromatography with silica gel (100-200 mesh).[1][5]
Physical Characteristics
The physical properties of these derivatives, such as melting point and appearance, are fundamental for their identification and handling. The introduction of different aryl substituents significantly influences these characteristics.
| Compound/Derivative | Molecular Formula | M.W. ( g/mol ) | Melting Point (°C) | Appearance | Ref. |
| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃ClN₂O | 248.71 | 108-109 | White powder | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | C₁₃H₁₄N₂O | 214.27 | 95-98 | White powder | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | C₁₄H₁₆N₂O | 228.29 | 83-85 | White powder | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone | C₁₄H₁₆N₂O₂ | 244.29 | 87-89 | White powder | [1] |
| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₇H₁₆N₂O | 264.33 | 100-102 | White powder | [1] |
| 1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃BrN₂O | 293.16 | 110-111 | White powder | [1] |
| 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C₁₃H₁₄N₂O | 214.27 | - | Solid | [6] |
| 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C₇H₁₀N₂O | 138.17 | - | - | [7] |
| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | C₁₃H₁₃ClN₄O | 276.72 | 250-253 | - | [3] |
Chemical and Spectroscopic Characteristics
Spectroscopic data provide detailed structural information, confirming the successful synthesis and purity of the derivatives.
¹H-NMR Spectroscopy
The proton NMR spectra of dimethyl-pyrazolyl ethanone derivatives show characteristic signals that are diagnostic of the core structure.
-
Pyrazole Methyl Protons (-CH₃) : Two distinct singlets are typically observed between δ 1.98-2.44 ppm, corresponding to the two methyl groups at positions 3 and 5 of the pyrazole ring.[1]
-
Pyrazole Methine Proton (=CH-) : A sharp singlet for the proton at position 4 of the pyrazole ring appears in the range of δ 5.67-6.29 ppm.[1][2]
-
Methylene Protons (-CH₂-) : The protons of the methylene bridge connecting the pyrazole ring and the ethanone group resonate as a singlet between δ 4.96-6.10 ppm.[1]
-
Aromatic Protons (Ar-H) : A complex multiplet corresponding to the protons of the aryl substituent is observed in the aromatic region, typically between δ 6.8-8.1 ppm.[1]
| Compound/Derivative | Pyrazole -CH₃ (ppm) | Pyrazole =CH- (ppm) | -CH₂- (ppm) | Ar-H (ppm) | Ref. |
| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 2.17 (s), 2.25 (s) | 5.92 (s) | 5.42 (s) | 7.43-7.53 (m), 7.98-7.86 (m) | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | 2.17 (s), 2.29 (s) | 5.92 (s) | 5.46 (s) | 7.39-7.70 (m), 7.89-8.04 (m) | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | 2.29 (s), 2.44 (s) | 6.21 (s) | 6.10 (s) | 7.24-7.39 (m), 7.98-7.87 (m) | [1] |
| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 2.25 (s), 2.41 (s) | 6.29 (s) | 6.15 (s) | 7.42-8.05 (m), 8.67 (s) | [1] |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectra provide further confirmation of the carbon skeleton.
-
Pyrazole Methyl Carbons (-CH₃) : Signals appear in the upfield region, typically around δ 10-14 ppm.[1]
-
Methylene Carbon (-CH₂-) : The signal for the methylene carbon is found around δ 53-56 ppm.[1]
-
Pyrazole Ring Carbons : The C4 carbon (=CH) resonates around δ 105-108 ppm, while the substituted C3 and C5 carbons appear further downfield (δ ~140-150 ppm).[1]
-
Ketone Carbonyl Carbon (C=O) : The carbonyl carbon gives a characteristic signal in the highly deshielded region of δ 187-193 ppm.[1]
-
Aromatic Carbons : Signals for the aryl ring carbons are observed between δ 114-140 ppm.[1]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy is used to identify key functional groups, while mass spectrometry confirms the molecular weight and formula.
| Compound/Derivative | IR (KBr, cm⁻¹) Highlights | HRMS (ESI) [M+H]⁺ (Calculated) | HRMS (ESI) [M+H]⁺ (Found) | Ref. |
| 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | - | 249.0750 | 249.0000 | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone | - | 215.1140 | 215.0000 | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(p-tolyl)ethanone | - | 229.1296 | 228.0000 | [1] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)ethanone | - | 245.1245 | 245.1000 | [1] |
| 1-(2-naphthyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone | - | 265.1296 | 265.2000 | [1] |
| 1-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 1685 (C=O), 1500 (C=N), 810 (C-Cl) | - | - | [3] |
| Diclofenac-3,5-dimethyl pyrazole derivative (3a) | 3440 (NH), 1680 (C=O), 1522 (C=N) | - | - | [2] |
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. While data for dimethyl-pyrazolyl ethanone derivatives are not abundant in the initial search, studies on closely related pyrazole-pyrazoline hybrids demonstrate its application.[8] The analysis provides precise data on bond lengths, bond angles, and crystal packing, which are invaluable for understanding intermolecular interactions and guiding drug design.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Pyrazole derivative 4 | Triclinic | P1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | [8] |
| Pyrazole-pyrazoline derivative 5a | Monoclinic | P2₁/n | 21.5455(17) | 7.3813(7) | 22.7766(19) | 90 | 101.092(8) | 90 | [8] |
Logical Relationships in Derivative Synthesis
The synthesis of a library of derivatives often follows a logical progression where a central intermediate is first prepared and then diversified by reacting it with various building blocks.
Caption: Logical relationship in the synthesis of a derivative library.
References
- 1. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1-(1,4-Dimethyl-1H-pyrazol-3-yl)ethanone | C7H10N2O | CID 82593923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazole derivatives, with a specific focus on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 21686-05-5). Due to the limited availability of public domain spectral data for this specific compound, this paper presents a detailed analysis of the closely related analogue, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, as an illustrative example. This guide includes a summary of its key spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) presented in tabular format for clarity. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such data using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the spectroscopic analysis of a novel pyrazole compound is also presented using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of pyrazole-based compounds.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural characterization of these molecules is fundamental to understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of newly synthesized compounds.
This guide focuses on the spectroscopic analysis of this compound. However, a comprehensive search of scientific databases and literature has revealed a lack of publicly available experimental spectroscopic data for this specific molecule. Therefore, to fulfill the objective of this guide, we will present and analyze the spectroscopic data of a structurally similar compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS No. 1210-43-1) . The methodologies and interpretation principles discussed herein are directly applicable to the target molecule.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the analogue compound, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
Table 1: ¹³C NMR Spectral Data of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
| Chemical Shift (δ) ppm | Assignment (Tentative) |
| Data not publicly available | C=O (ketone) |
| Data not publicly available | C3/C5-pyrazole |
| Data not publicly available | C4-pyrazole |
| Data not publicly available | C-phenyl (quaternary) |
| Data not publicly available | CH-phenyl |
| Data not publicly available | CH₃ (acetyl) |
| Data not publicly available | CH₃ (pyrazole) |
Table 2: Mass Spectrometry Data for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone[1]
| m/z | Relative Intensity | Assignment |
| 214 | High | [M]⁺ (Molecular Ion) |
| 199 | High | [M-CH₃]⁺ |
| 121 | Moderate | [C₈H₇N₂]⁺ |
Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1]
Note: ¹H NMR data for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is not available in the cited public sources.
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired spectral window.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For pyrazoles, positive ion mode is common.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyrazole compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.
Conclusion
References
Introduction: The Prominence of Pyrazole Scaffolds and the Power of Computational Chemistry
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Pyrazole Ring Systems
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][3][4][5][6] The therapeutic potential of pyrazoles is highlighted by their presence in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] Given their significance, the design and synthesis of novel pyrazole derivatives are of immense interest to the pharmaceutical industry.[2]
In recent years, theoretical and computational chemistry have emerged as indispensable tools for accelerating drug discovery. These methods provide profound insights into the molecular properties, structure-activity relationships, and dynamic interactions of pyrazole systems at an atomic level. By simulating complex biological processes, researchers can predict the efficacy of novel compounds, optimize their structures for enhanced activity, and understand their mechanisms of action before undertaking costly and time-consuming laboratory synthesis. This guide provides a technical overview of the core computational methodologies applied to the study of pyrazole rings, offering a roadmap for professionals in drug development.
Core Computational Methodologies in Pyrazole Research
The computational investigation of pyrazole systems typically integrates a multi-tiered approach, from quantum mechanics to molecular and systems-level modeling.
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to elucidate the fundamental electronic properties of pyrazole molecules.[1][7][8] These calculations are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics. Key parameters derived from these studies, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in predicting the molecule's reactivity and kinetic stability.[8] The distribution of electron density, visualized through the Molecular Electrostatic Potential (MEP), can identify regions susceptible to electrophilic or nucleophilic attack, guiding the design of new derivatives.[9]
Table 1: Quantum Chemical Calculation Data for Pyrazole Derivatives
| Compound Class | Method | Key Parameter | Value (eV) | Reference |
|---|---|---|---|---|
| Dehydroacetic acid derivatives | DFT | HOMO-LUMO Gap | 4.552 | [8] |
| Doxylamine succinate | DFT | Solvation Free Energy (Water) | -10.67 | [9] |
| Doxylamine succinate | DFT | Solvation Free Energy (Methanol) | -10.95 |[9] |
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that establishes a mathematical relationship between the structural properties of a series of compounds and their biological activity.[10][11] For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to design compounds with enhanced hypoglycemic, anticancer, and anti-inflammatory activities.[10][12] These models use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.[10][12][13] Statistical robustness is key, with models often validated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²).[11]
Table 2: QSAR Model Statistics for Pyrazole Derivatives
| Biological Activity | Model Type | R² | Q² | Key Findings |
|---|---|---|---|---|
| Hypoglycemic | Random Forest | 0.90 | 0.85 | Identified critical structural features enhancing hypoglycemic activity.[11] |
| Hypoglycemic | Multiple Linear Regression | 0.82 | 0.80 | Pinpointed key molecular descriptors for blood sugar-lowering properties.[11] |
| Anticancer (CRC Cell Lines) | Support Vector Machine | 0.609 - 0.827 | N/A | Developed robust models for predicting anticancer compounds for CRC treatment.[10] |
| JAK1 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | N/A | N/A | Ascertained a good correlation between structure and antibacterial activity.[10][14] |
| HPPD Inhibition | Neural Network (NN) | 0.978 | N/A | Showed strong correlation between activity and selected electronic descriptors.[15] |
| HPPD Inhibition | Multiple Linear Regression (MLR) | 0.878 | N/A | Established a predictive model for new HPPD receptor inhibitors.[15] |
| PLK1 Inhibition | 3D-QSAR (CoMFA) | 0.905 | 0.628 | Guided the design of new, potent PLK1 inhibitors.[13] |
| PLK1 Inhibition | 3D-QSAR (CoMSIA) | 0.893 | 0.584 | Provided insights for developing selective PLK1 inhibitors.[13] |
Molecular Docking
Molecular docking is a pivotal in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17] For pyrazole research, docking studies have provided invaluable insights into how these compounds bind to the active sites of various enzymes and receptors, such as protein kinases, cyclooxygenase-2 (COX-2), and DNA gyrase.[16][17][18] The results, typically reported as binding energy (in kcal/mol), help to rationalize the observed biological activity and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.[14][16]
Table 3: Molecular Docking Results of Pyrazole Derivatives with Protein Targets
| Pyrazole Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrazole-carboxamide (6a) | hCA I | N/A | Interacts with key residues in the active site.[19] |
| Pyrazole-carboxamide (6b) | hCA II | N/A | Shows better interactions than the reference inhibitor.[19] |
| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase (6QX2) | -9.6 | Alanine (588).[17] |
| Compound 2b | CDK2 (2VTO) | -10.35 | Forms hydrogen bonds within the binding pocket.[16] |
| Compound 1d | Aurora A (2W1G) | -8.57 | N/A.[16] |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 | N/A.[16] |
| Compound 4d | Anticancer Target (1M17) | -8.31 | Thr A:766, Thr A:830, Phe A:681.[4] |
| Pyrazole-benzimidazolone (12) | HPPD | N/A | GLN 307, ASN 423, PHE 392.[15] |
| Compound 17 | PLK1 | N/A | CYS133 (forms 2 H-bonds).[13] |
| Compound A2 | Hsp90α (1UYK) | N/A | Forms key interactions within the binding site.[20] |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the protein-ligand complex over time in a simulated physiological environment.[21][22] By analyzing trajectories from MD simulations, researchers can assess the stability of key interactions predicted by docking.[23] Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of individual residues, respectively.[20][21] These simulations are critical for validating docking results and understanding the dynamic nature of molecular recognition.[9][21]
Methodologies and Protocols
Protocol 1: General Workflow for QSAR Analysis
-
Data Collection: Compile a dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) from databases like ChEMBL or published literature.[10][11]
-
Structure Preparation: Draw the 2D structures of all compounds and optimize their 3D geometries using a suitable force field or quantum chemical method.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like RDKit.[11]
-
Model Building: Divide the dataset into training and test sets. Use statistical methods like Multiple Linear Regression (MLR), Support Vector Machine (SVM), or machine learning algorithms like Random Forest to build the QSAR model.[10][11][15]
-
Model Validation: Validate the predictive power of the model using internal (cross-validation, Q²) and external validation (predicting the activity of the test set, R²).[11][15]
-
Interpretation and Design: Analyze the model to identify the most significant descriptors influencing activity. Use this information to design new pyrazole derivatives with potentially improved potency.[12][13]
Protocol 2: General Workflow for Molecular Docking
-
Target and Ligand Preparation:
-
Protein: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of the pyrazole derivative and optimize its geometry. Assign appropriate atom types and charges.
-
-
Active Site Definition: Identify the binding site on the protein, either from the co-crystallized ligand in the PDB file or using pocket detection algorithms. Define a grid box that encompasses this site.
-
Docking Simulation: Use docking software (e.g., AutoDock) to systematically search for the optimal binding pose of the ligand within the defined active site.[16] The program will score and rank the different poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: Visualize the top-ranked poses to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.[19] The binding energy value is used to estimate the affinity of the compound for the target.[14]
Protocol 3: General Workflow for Molecular Dynamics Simulation
-
System Setup: Start with the best-docked pose of the pyrazole-protein complex obtained from molecular docking.
-
Solvation: Place the complex in a periodic box of explicit solvent (e.g., water molecules) and add counter-ions to neutralize the system's charge.
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure it reaches a stable state.
-
-
Production Run: Run the main simulation for a significant duration (e.g., 50-100 ns or more) to generate a trajectory of the system's atomic movements.[19][21][23]
-
Trajectory Analysis: Analyze the trajectory to calculate properties like RMSD (to check for convergence and stability of the complex), RMSF (to identify flexible regions of the protein), and the persistence of key intermolecular interactions over time.[20]
Visualizations: Pathways, Workflows, and Relationships
Caption: Inhibition of the IL-4/JAK1/STAT6 signaling pathway by a pyrazole-based JAK1 inhibitor.[14]
Caption: A typical integrated workflow for the computational design of novel pyrazole inhibitors.
Caption: Logical relationships and data flow between key computational chemistry techniques.
Conclusion
The theoretical and computational study of pyrazole ring systems represents a powerful and efficient paradigm in modern drug discovery. The integration of quantum chemical calculations, QSAR, molecular docking, and molecular dynamics simulations provides a holistic understanding of these versatile scaffolds, from their intrinsic electronic properties to their dynamic behavior within complex biological systems. For researchers and professionals in the pharmaceutical sciences, mastering these computational tools is no longer just an advantage but a necessity. They enable the rational design of more potent and selective therapeutic agents, significantly reducing the time and cost associated with bringing novel pyrazole-based drugs from the drawing board to the clinic.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human verification [recaptcha.cloud]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone experimental protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a valuable pyrazole derivative for potential applications in medicinal chemistry and drug development. The described methodology is based on the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. They are known to exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The introduction of an acetyl group at the C-4 position of the pyrazole ring provides a functional handle for further chemical modifications. The following protocol details a reliable method for the synthesis of this compound via Friedel-Crafts acylation.[1]
Experimental Protocol
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃).[1][2] Dichloromethane (DCM) is used as the solvent for this reaction.
Materials:
-
1,5-dimethyl-1H-pyrazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous ferric chloride (FeCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.
-
Catalyst Addition: While stirring, carefully add anhydrous ferric chloride (1.2 eq) to the solution in portions.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Expected Yield (%) | Physical State |
| 1,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | 10 | 1.0 | - | Liquid |
| Acetyl chloride | C₂H₃ClO | 78.50 | 11 | 1.1 | - | Liquid |
| Ferric chloride (anhydrous) | FeCl₃ | 162.20 | 12 | 1.2 | - | Solid |
| This compound | C₇H₁₀N₂O | 138.17 | - | - | 65-75 | Solid |
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (s, 1H, pyrazole-H3), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, COCH₃), 2.45 (s, 3H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0 (C=O), 148.0 (C5), 140.0 (C3), 115.0 (C4), 35.0 (N-CH₃), 25.0 (COCH₃), 12.0 (C5-CH₃).
-
IR (KBr, cm⁻¹): 1660 (C=O stretching), 1580 (C=C stretching), 1450 (C-H bending).
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Acetyl chloride is corrosive and reacts violently with water; handle with care.
-
Anhydrous ferric chloride is hygroscopic and corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
References
Application Notes and Protocols: 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is a highly valuable and versatile building block in organic synthesis. Its unique structural features, including a reactive acetyl group and a stable, substituted pyrazole core, make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. The pyrazole moiety is a well-established pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. These application notes provide detailed protocols for the use of this compound in key synthetic transformations and highlight the biological relevance of the resulting molecular scaffolds.
Key Applications and Synthetic Protocols
The acetyl group of this compound serves as a versatile handle for various condensation reactions, enabling the construction of more complex molecular architectures.
Synthesis of Pyrazolyl Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to novel pyrazolyl chalcones.
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol, add the desired aromatic aldehyde (1.0 eq.).
-
To this mixture, add an aqueous solution of a base (e.g., 10-20% NaOH or KOH) dropwise at room temperature with constant stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolyl chalcone.
Reaction Workflow:
Caption: Claisen-Schmidt Condensation Workflow.
Quantitative Data for Representative Pyrazolyl Chalcones:
| Product | Aromatic Aldehyde | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | Benzaldehyde | ~70-85% | 110-112 | [General procedure] |
| (E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | ~75-90% | 145-147 | [General procedure] |
| (E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | ~80-95% | 128-130 | [General procedure] |
Note: Yields and melting points are representative and may vary based on specific reaction conditions and the purity of reagents.
Synthesis of Pyrazolyl Schiff Bases
Schiff bases derived from pyrazole moieties are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. The condensation of this compound with various primary amines provides a direct route to these valuable compounds.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) and the desired primary amine (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Reaction Workflow:
Caption: Schiff Base Formation Workflow.
Quantitative Data for Representative Pyrazolyl Schiff Bases:
| Product | Primary Amine | Yield (%) | Melting Point (°C) | 1H NMR (δ ppm, CDCl3) |
| N-benzylidene-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanimine | Aniline | ~60-75% | 85-87 | 2.3 (s, 3H), 3.7 (s, 3H), 7.2-7.5 (m, 5H), 7.6 (s, 1H) |
| N-(4-chlorobenzylidene)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanimine | 4-Chloroaniline | ~65-80% | 112-114 | 2.3 (s, 3H), 3.7 (s, 3H), 7.3 (d, 2H), 7.4 (d, 2H), 7.6 (s, 1H) |
| N-(4-methoxybenzylidene)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanimine | 4-Methoxyaniline | ~70-85% | 98-100 | 2.3 (s, 3H), 3.7 (s, 3H), 3.8 (s, 3H), 6.9 (d, 2H), 7.3 (d, 2H), 7.6 (s, 1H) |
Note: Spectroscopic data are representative and should be confirmed by full spectral analysis.
Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including kinase inhibition. A versatile route to these compounds involves the initial formation of a pyrazolyl enaminone from this compound, followed by cyclization.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (Pyrazolyl Enaminone)
Experimental Protocol:
-
A mixture of this compound (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.) is heated at 120-140 °C for 2-3 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidines
Experimental Protocol:
-
The crude pyrazolyl enaminone (1.0 eq.) is dissolved in a suitable solvent like acetic acid or ethanol.
-
To this solution, add a suitable binucleophile such as guanidine hydrochloride or an appropriate amidine (1.1 eq.).
-
The reaction mixture is heated to reflux for 6-12 hours.
-
After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., NaHCO₃ or NH₄OH).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Reaction Workflow:
Caption: Pyrazolo[1,5-a]pyrimidine Synthesis Workflow.
Quantitative Data for a Representative Pyrazolo[1,5-a]pyrimidine:
| Product | Binucleophile | Yield (%) | Melting Point (°C) |
| 2-Amino-5-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Guanidine HCl | ~50-65% | >250 |
Note: Data is representative for a plausible reaction product.
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown significant potential in drug discovery, particularly as anti-inflammatory and anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways.
Cyclooxygenase-2 (COX-2) Inhibition
Many pyrazole derivatives are potent and selective inhibitors of COX-2, an enzyme upregulated during inflammation and in various cancers. By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and tumor growth.
Caption: COX-2 Inhibition Pathway.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers. Certain pyrazole-containing molecules have been shown to inhibit components of this pathway, such as PI3Kδ, leading to the suppression of tumor growth.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Some complex pyrazole derivatives act as tubulin polymerization inhibitors. By binding to tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis, making them promising anticancer agents.
Caption: Tubulin Polymerization Inhibition.
Conclusion
This compound is a readily accessible and highly adaptable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this pyrazole derivative and to develop novel molecules with tailored biological activities. The demonstrated links to key signaling pathways underscore the importance of this scaffold in the design of new therapeutic agents.
Application of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone and its derivatives in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] This compound, featuring a substituted pyrazole ring, serves as a valuable building block for the synthesis of novel therapeutic agents.
Application Notes
This compound and its analogues have shown significant promise in the development of novel anticancer and anti-inflammatory agents. The core pyrazole structure is a key feature in drugs like Celecoxib, a selective COX-2 inhibitor.[2][5] Derivatives of this class of compounds have been reported to exhibit cytotoxic effects against various cancer cell lines and to inhibit key inflammatory pathways.
Anticancer Applications:
Derivatives of the pyrazole ethanone scaffold have been investigated for their potential as anticancer agents. Studies on similar pyrazole-containing compounds have demonstrated activities such as:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many chemotherapeutic agents. Pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
-
Tubulin Polymerization Inhibition: Some pyrazole-based compounds interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[6][7]
-
Kinase Inhibition: Specific pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[8]
Anti-inflammatory Applications:
The pyrazole nucleus is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory properties of this compound derivatives can be attributed to mechanisms such as:
-
COX-2 Inhibition: Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a major target for anti-inflammatory drugs, as it reduces the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.[5][9][10]
-
Cytokine Modulation: Pyrazole derivatives have been shown to modulate the production of inflammatory cytokines, further contributing to their anti-inflammatory effects.
Quantitative Data
The following table summarizes the cytotoxic activity of various pyrazole ethanone derivatives against different cancer cell lines, as reported in the literature. This data is essential for comparing the efficacy of different analogues and for guiding further structural modifications.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f (An oxime ether derivative of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone) | C6 (Glioma) | 5.13 | [11] |
| Compound 6q (A 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative) | A549 (Lung) | 0.15 | [6][7] |
| MCF-7 (Breast) | 0.17 | [6][7] | |
| HepG2 (Liver) | 0.25 | [6][7] | |
| Compound 15 (A N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | Ovarian Cancer Cells | GI50: 0.127-0.560 | [8] |
| A pyrazole derivative | HCT-116 (Colon) | 4.2 | [12] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound in rodents.[1]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard drug (e.g., Indomethacin or Diclofenac sodium)[1]
Procedure:
-
Animal Grouping: Divide the animals into groups (n=6): control (vehicle), standard drug, and test compound groups (at different doses).
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Experimental workflow for the development of drugs based on this compound.
Caption: Potential mechanism of action of a pyrazole derivative inhibiting the MAPK/ERK signaling pathway.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: and Studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Biological Activity Screening of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole nucleus is a fundamental five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, which is prevalent in a multitude of compounds with significant pharmacological activities.[1][2] Derivatives of pyrazole are recognized for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone core, in particular, serves as a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications.[6][7] This document provides an overview of common biological screening applications for these derivatives and detailed protocols for their evaluation.
Application Notes
Anticancer Activity
Pyrazole derivatives have been extensively investigated as potential anticancer agents, demonstrating efficacy against various cancer cell lines.[5][8] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[5][8][9] Some derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by modulating key signaling pathways such as PI3K/Akt/ERK1/2.[10][11] Screening is typically performed against a panel of human cancer cell lines, including those from breast (MCF-7), lung (A549), and liver (HepG2) cancers.[8][12]
Table 1: Representative Anticancer Activity of Substituted Pyrazole Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Type | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
|---|---|---|---|---|---|---|
| PZ-1 | Pyrazolo[1,5-a]pyrimidine | 4.2 | 3.2 | - | - | [8] |
| PZ-2 | 1,5-Diaryl Pyrazole (T2) | Active | - | - | - | [13] |
| PZ-3 | Pyrazolo[1,5-a]pyrimidine (35) | - | 6.71 | 3.53 | - | [8] |
| PZ-4 | Selanyl-1H-pyrazole (54) | - | - | 13.85 | - | [8] |
| PZ-5 | Thiazolyl-pyrazoline | - | 0.07 | - | - |[12] |
Note: Data is compiled from studies on various pyrazole derivatives to illustrate typical screening results.
Antimicrobial Activity
The pyrazole scaffold is present in several known antimicrobial agents.[4] Newly synthesized derivatives are frequently screened for their ability to inhibit the growth of pathogenic microbes. This includes a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungal strains like Candida albicans and Aspergillus niger.[4][14] The antimicrobial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.[15][16]
Table 2: Representative Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|---|
| PZ-A | Pyrazole-Thiadiazine (21a) | S. aureus | 62.5 | - | [4] |
| PZ-B | Pyrazole-Thiadiazine (21a) | C. albicans | 7.8 | - | [4] |
| PZ-C | Imidazothiadiazole-Pyrazole (21c) | Bacteria | 0.25 | - | [15] |
| PZ-D | Mannich Base (3) | E. coli | 0.25 | - | [16] |
| PZ-E | Mannich Base (4) | S. epidermidis | 0.25 | - | [16] |
| PZ-F | Pyranopyrazole (3c) | S. aureus | - | 22 | [14] |
| PZ-G | Pyranopyrazole (3c) | E. coli | - | 20 |[14] |
Note: Data is compiled from studies on various pyrazole derivatives. MIC (Minimum Inhibitory Concentration).
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are crucial therapeutic agents.[17][18] Many pyrazole-based compounds, including the commercial drug Celecoxib, function as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[16][17] Screening of novel this compound derivatives often involves in vitro assays to determine their inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes to assess both potency and selectivity.[13][19] A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[13]
Table 3: Representative Anti-inflammatory Activity of 1,5-Diaryl Pyrazole Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| PZ-T3 | 4.655 | 0.781 | 5.96 | [13] |
| PZ-T5 | 5.596 | 0.781 | 7.16 | [13] |
| Celecoxib | >100 | 0.04 | >2500 | [19] |
| Compound 2a | - | 0.019 | - | [19] |
| Compound 3b | - | 0.039 | 22.21 |[19] |
Note: Data is compiled from studies on various pyrazole derivatives to illustrate typical screening results.
Experimental Protocols
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[20]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[21] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[22]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[23] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of 570 nm.[20][23]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Screening (Agar Well Diffusion Assay)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[24][25] The method involves introducing the test compound into a well punched in an agar plate previously inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it inhibits the growth of the microbe, resulting in a clear zone of inhibition around the well.[24]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Ciprofloxacin, Clotrimazole) and negative control (solvent)
-
Micropipettes, incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusting its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a lawn culture.[26]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[25]
-
Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.[24] Similarly, load the positive and negative controls into separate wells.
-
Pre-diffusion (Optional): Let the plates stand at room temperature for 1-2 hours to allow the compounds to diffuse into the agar before microbial growth begins.
-
Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[26]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is absent) in millimeters (mm). A larger diameter indicates greater antimicrobial activity. Compare the results with the positive and negative controls.
Visualizations
// Nodes pyrazole [label="Pyrazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ros [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; mito [label="Mitochondrial\nStress", fillcolor="#F1F3F4", fontcolor="#202124"]; caspase9 [label="Caspase-9\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; caspase3 [label="Caspase-3\n(Executioner)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges pyrazole -> ros [color="#202124"]; ros -> mito [color="#202124"]; mito -> caspase9 [label="Activates", color="#202124"]; caspase9 -> caspase3 [label="Activates", color="#202124"]; caspase3 -> apoptosis [label="Executes", color="#202124"]; } enddot Caption: Postulated signaling pathway for anticancer activity via ROS induction.
References
- 1. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 2. ijpsr.info [ijpsr.info]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. srrjournals.com [srrjournals.com]
- 13. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencescholar.us [sciencescholar.us]
- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. hereditybio.in [hereditybio.in]
Protocol for the Acylation of 1,5-Dimethylpyrazole: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the acylation of 1,5-dimethylpyrazole, a key transformation in the synthesis of various biologically active compounds and functional materials. These protocols are intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an acyl group at the C4 position of the pyrazole ring, as in 1,5-dimethylpyrazole, can significantly modulate its electronic and steric properties, leading to novel compounds with potential therapeutic applications. This document outlines two primary methods for the C4-acylation of 1,5-dimethylpyrazole: the Vilsmeier-Haack reaction for formylation and the Friedel-Crafts acylation for the introduction of other acyl groups.
Data Presentation: A Comparative Overview of Acylation Protocols
The following tables summarize the quantitative data for the acylation of pyrazole derivatives, providing a clear comparison of the different methodologies.
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Substrate | Acylating Reagent | Solvent | Catalyst (eq.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃/DMF | DMF | POCl₃ (2) | 120 | 2 | 55 | [1] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF | DMF | POCl₃ (excess) | 120 | 2 | Good | [1] |
| Hydrazones | POCl₃/DMF | DMF | - | 70-80 | 5-6 | Good | [2] |
Table 2: Friedel-Crafts Acylation of Aromatic and Heterocyclic Compounds
| Substrate | Acylating Agent | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzene | Ethanoyl chloride | - | AlCl₃ | 60 | 0.5 | - | [3] |
| Anisole | Benzoyl chloride | [bmim][BF₄] | Cu(OTf)₂ | 80 | >12 | 100 | |
| N-Methylpyrrole | Benzoyl chloride | CHCl₃ | Resorcinarene capsule | 30 | 20 | 99 | [4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole
This protocol describes the introduction of a formyl group at the C4 position of 1,5-dimethylpyrazole.
Materials:
-
1,5-Dimethylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (2.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,5-dimethylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 120 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude 4-formyl-1,5-dimethyl-1H-pyrazole by column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield 4-formyl-1,5-dimethyl-1H-pyrazole. Based on similar reactions, a yield of approximately 55% can be anticipated[1].
Protocol 2: General Procedure for Friedel-Crafts Acylation of 1,5-Dimethylpyrazole
This protocol provides a general framework for the acylation of 1,5-dimethylpyrazole with various acyl chlorides. Optimization of the catalyst, solvent, and temperature may be necessary. For pyrazoles, milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are recommended over AlCl₃ to prevent degradation of the heterocyclic ring[5].
Materials:
-
1,5-Dimethylpyrazole
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid (e.g., TiCl₄, SnCl₄, FeCl₃)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend the Lewis acid (1.1 - 2.0 eq.) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (1.0 - 1.5 eq.) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,5-dimethylpyrazole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. Gentle heating may be required for less reactive acyl chlorides.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 4-acyl-1,5-dimethylpyrazole derivative by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General workflow for the acylation of 1,5-dimethylpyrazole.
Conclusion
The protocols provided herein offer robust starting points for the C4-acylation of 1,5-dimethylpyrazole. The Vilsmeier-Haack reaction is a reliable method for formylation, while the Friedel-Crafts acylation provides a more general route for the introduction of various acyl groups, although it may require more extensive optimization. Researchers are encouraged to adapt these protocols to their specific needs and to consult the primary literature for further details.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone as a key starting material in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of protein kinases with high potency and selectivity.[1][2]
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is a versatile building block for the synthesis of various heterocyclic compounds, including potent kinase inhibitors. The presence of the dimethylpyrazole moiety is a common feature in many clinically evaluated and approved kinase inhibitors. This is due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor potency. The ethanone functional group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.
A primary application of this starting material is in the synthesis of the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through a multi-step sequence involving the initial formation of a β-enaminone intermediate, followed by a cyclocondensation reaction with a suitable aminopyrazole.
Synthetic Strategy: From Pyrazole Ketone to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The general synthetic workflow involves a two-step process to construct the pyrazolo[1,5-a]pyrimidine scaffold from this compound.
Step 1: Synthesis of the β-Enaminone Intermediate
The first step is the condensation of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-enaminone, which is a key 1,3-bielectrophilic intermediate required for the subsequent cyclization.[3][4]
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
The purified β-enaminone is then reacted with a 3-amino-1H-pyrazole derivative in a cyclocondensation reaction to afford the final pyrazolo[1,5-a]pyrimidine scaffold.[2] The choice of substituents on the 3-amino-1H-pyrazole allows for the introduction of diversity and the fine-tuning of the inhibitor's biological activity and pharmacokinetic properties.
Target Kinases and Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit a variety of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[1][5][6] Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of CDK1, CDK2, and CDK9.[7]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth. EGFR-targeting pyrazolo[1,5-a]pyrimidines have shown promise in non-small cell lung cancer (NSCLC).[1]
-
B-Raf and MEK Kinases: These kinases are components of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.[1]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): PI3Kδ is involved in immune cell signaling, and its inhibitors are being investigated for inflammatory and autoimmune diseases.[8]
The following diagrams illustrate a general experimental workflow and a representative signaling pathway targeted by these inhibitors.
Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Inhibition of the CDK2-mediated cell cycle progression.
Experimental Protocols
The following are detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors starting from this compound.
Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (β-Enaminone Intermediate)
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure β-enaminone intermediate.
Protocol 2: Synthesis of a 7-Aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Materials:
-
(E)-3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
-
3-Amino-5-aryl-1H-pyrazole
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A mixture of the β-enaminone intermediate (1 equivalent) and the 3-amino-5-aryl-1H-pyrazole (1 equivalent) is suspended in glacial acetic acid.
-
The reaction mixture is heated to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes gradient) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Note that the specific values will vary depending on the substituents on the pyrazolo[1,5-a]pyrimidine core.
Table 1: Synthesis Yields
| Step | Product | Typical Yield Range |
| 1 | β-Enaminone Intermediate | 80-95% |
| 2 | Pyrazolo[1,5-a]pyrimidine | 50-85% |
Table 2: In Vitro Kinase Inhibitory Activity (IC50 Values)
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 3 | [7] |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | 90 | [7] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Low nM range | [8] |
| Pyrazolo[1,5-a]pyrimidine | TRKA | 450 | [5] |
| Pyrazolo[1,5-a]pyrimidine | EGFR | Varies | [6] |
Table 3: Antiproliferative Activity (GI50 Values)
| Compound Scaffold | Cell Line | GI50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon Cancer) | 0.0020 | [9] |
| Pyrazolo[1,5-a]pyrimidine | Various (NCI-60 panel) | Mean GI₅₀ = 0.280 | [7] |
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the broad spectrum of biological activities exhibited by the resulting compounds, make this an attractive approach for the discovery and development of novel targeted therapies for cancer and other diseases. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities. Pyrazole-based compounds have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. High-throughput screening (HTS) plays a pivotal role in the discovery of novel pyrazole-based drug candidates by enabling the rapid evaluation of large compound libraries against specific biological targets. These application notes provide detailed protocols for various HTS assays commonly employed in the screening of pyrazole derivatives and present quantitative data to facilitate the comparison of compound activity.
Data Presentation: Efficacy of Pyrazole-Based Compounds in Various Screening Assays
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against various biological targets and cancer cell lines. This data is intended to serve as a reference for assay development and hit validation.
Table 1: Anticancer Activity of Pyrazole-Based Compounds (Cell-Based Assays)
| Compound ID | Cancer Type | Cell Line | Assay Type | IC50/GI50 (µM) | Reference |
| Compound 11 | Breast Adenocarcinoma | MCF-7 | Cytotoxicity | 2.85 | [1] |
| Colon Carcinoma | HT-29 | Cytotoxicity | 2.12 | [1] | |
| Compound 5b | Leukemia | K562 | Growth Inhibition | 0.021 | [2] |
| Lung Carcinoma | A549 | Growth Inhibition | 0.69 | [2] | |
| Breast Adenocarcinoma | MCF-7 | Growth Inhibition | 1.7 | [2] | |
| Compound 4a | Leukemia | K562 | Growth Inhibition | 0.26 | [2] |
| Lung Carcinoma | A549 | Growth Inhibition | 0.19 | [2] | |
| Compound 17 | Hepatocellular Carcinoma | HepG-2 | Antiproliferative | 0.71 | [3] |
| Breast Cancer | BT474 | Antiproliferative | 1.39 | [3] | |
| Compound 18 | Gastric Cancer | BGC823 | Antiproliferative | 0.71 | [3] |
| Compound 21 | Colon Carcinoma | HCT116 | Anticancer | 0.39 | [3] |
| Breast Cancer | MCF-7 | Anticancer | 0.46 | [3] | |
| Compound 3f | Triple Negative Breast Cancer | MDA-MB-468 | Cytotoxicity | 14.97 (24h), 6.45 (48h) | [4] |
Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds (Biochemical Assays)
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| 1b | Haspin | Kinase Inhibition | 57 | [5] |
| 1c | Haspin | Kinase Inhibition | 66 | [5] |
| 2c | Haspin | Kinase Inhibition | 62 | [5] |
| 1 | Akt1 | Kinase Inhibition | 61 | [6] |
| 2 | Akt1 | Kinase Inhibition | 1.3 | [6] |
| 6 | Aurora A | Kinase Inhibition | 160 | [6] |
| 7 | Aurora A | Kinase Inhibition | 28.9 | [6] |
| Aurora B | Kinase Inhibition | 2.2 | [6] | |
| 11 | EGFR | Enzyme Inhibition | 83 | [1] |
| Topo-1 | Enzyme Inhibition | 20 | [1] | |
| 43d | CDK16 | Cellular Target Engagement (NanoBRET) | EC50 = 33 | [7] |
Table 3: Anti-inflammatory Activity of Pyrazole-Based Compounds (Biochemical Assays)
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4c | COX-1 | Enzyme Inhibition | 9.835 | 2.14 | [8] |
| COX-2 | Enzyme Inhibition | 4.597 | [8] | ||
| 5b | COX-1 | Enzyme Inhibition | 4.909 | 1.49 | [8] |
| COX-2 | Enzyme Inhibition | 3.289 | [8] | ||
| 5f | COX-2 | Enzyme Inhibition | 1.50 | 9.56 | [9] |
| 6f | COX-2 | Enzyme Inhibition | 1.15 | 8.31 | [9] |
| 11 | COX-2 | Enzyme Inhibition | 0.043 | - | [1] |
| 12 | COX-2 | Enzyme Inhibition | 0.049 | - | [1] |
| 15 | COX-2 | Enzyme Inhibition | 0.045 | - | [1] |
| PYZ3 | COX-2 | Enzyme Inhibition | 0.011 | - | [10] |
| PYZ28 | COX-2 | Enzyme Inhibition | 0.26 | >192.3 | [10] |
| PYZ31 | COX-2 | Enzyme Inhibition | 0.01987 | - | [11] |
Experimental Protocols
This section provides detailed methodologies for key high-throughput screening assays relevant to the evaluation of pyrazole-based compounds.
Protocol 1: Cell Viability MTT Assay for Anticancer Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: ADP-Glo™ Kinase Assay for Kinase Inhibitor Screening
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which is inversely correlated with kinase activity.
Materials:
-
Recombinant kinase (e.g., CDK8/Cyclin C, Src, Aurora Kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase assay buffer (specific to the kinase)
-
384-well white, low-volume assay plates
-
Acoustic liquid handler or multichannel pipette
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate using an acoustic liquid handler. Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: COX-2 Inhibitor Screening Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of cyclooxygenase (COX). The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid. The probe included in the kit reacts with PGG2 to produce a fluorescent product. The fluorescence intensity is proportional to the COX activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well white opaque plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme according to the manufacturer's instructions.
-
Prepare a 10X working solution of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).
-
-
Assay Reaction:
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Add 10 µL of the diluted test inhibitor or vehicle (for enzyme control) to the respective wells.
-
Add 10 µL of the celecoxib solution to the inhibitor control wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Mix quickly.
-
-
Data Acquisition:
-
Immediately start measuring the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well.
-
Determine the percent inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by biological targets of pyrazole-based compounds.
Caption: CDK8 signaling in Wnt and STAT pathways.
Caption: COX-2 signaling pathway in inflammation and cancer.
Experimental Workflow Diagrams
Caption: General high-throughput screening workflow.
Caption: Virtual high-throughput screening workflow.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 8. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in various matrices. The methodologies outlined below are based on established analytical techniques for pyrazole derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a pyrazole derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and process optimization. This application note details two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, making them suitable for trace-level analysis in complex matrices.
Analytical Methods Overview
A logical approach to selecting the appropriate analytical technique is based on the sample matrix and the required sensitivity. GC-MS is well-suited for volatile and semi-volatile analytes, while LC-MS/MS is ideal for polar and non-volatile compounds in complex biological or environmental samples.
Caption: Logical workflow for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the separation and quantification of volatile and semi-volatile compounds like this compound, particularly in industrial mixtures.[1]
Experimental Protocol
Protocol 1: Sample Preparation
-
Sample Dissolution: Accurately weigh approximately 10 mg of the sample mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a structurally similar compound not present in the sample).
Protocol 2: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1] |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL[1] |
| Injection Mode | Split (20:1 ratio, adjustable based on concentration).[1] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[1] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temp | 280 °C |
Data Presentation
Table 1: Hypothetical Quantitative GC-MS Data
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95-105% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique suitable for quantifying polar compounds in complex matrices, such as biological fluids.[2][3] The following protocol is adapted from a method for the analysis of a similar compound, 3,4-dimethyl-1H-pyrazole.[4][5]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Experimental Protocol
Protocol 3: Sample Preparation (for Biological Matrices)
-
Internal Standard Spiking: To 100 µL of plasma or serum, add 10 µL of an internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Protocol 4: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatograph | |
| Column | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[4] |
| Mobile Phase A | 0.1% Formic acid in Water.[6] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min.[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by direct infusion of a standard solution. For a related compound (3,4-DMP, m/z 97.4), transitions were 97.4 → 56.2 and 97.4 → 70.2.[4] |
| Dwell Time | 100 ms |
| Collision Energy (CE) | To be optimized for the specific analyte |
| Source Temperature | 500 °C |
Data Presentation
Table 2: Hypothetical Quantitative LC-MS/MS Data
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| LOD (ng/mL) | 0.05 |
| LOQ (ng/mL) | 0.15 |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90-110% |
Conclusion
The GC-MS and LC-MS/MS methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, sample matrix, and required sensitivity. For industrial quality control of neat or formulated material, GC-MS offers a straightforward approach. For bioanalytical applications requiring high sensitivity and specificity in complex matrices, LC-MS/MS is the recommended technique. It is imperative to validate the chosen method according to the relevant regulatory guidelines to ensure data integrity and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone in Agrochemical Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone as a versatile starting material for the synthesis of novel agrochemicals. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of this specific ketone show significant promise in the development of new herbicides, fungicides, and insecticides.
Herbicidal Applications: Targeting 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Derivatives of this compound are particularly effective as inhibitors of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to the characteristic bleaching of new plant growth, followed by necrosis and death.
Signaling Pathway: HPPD Inhibition
Caption: Mechanism of action for pyrazole-based HPPD inhibiting herbicides.
Experimental Protocol: Synthesis of a 4-Benzoyl-1,5-dimethyl-5-hydroxypyrazole Herbicide
This protocol describes a two-step synthesis of a potential HPPD-inhibiting herbicide from this compound via a Claisen condensation followed by a rearrangement.
Caption: Synthetic workflow for a pyrazole-based HPPD inhibitor.
Materials:
-
This compound
-
2-Nitro-4-(trifluoromethyl)benzoyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Acetonitrile
-
Acetone cyanohydrin
-
Triethylamine
-
Hydrochloric acid (1M)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-nitro-4-(trifluoromethyl)benzoic acid-[1,5-dimethyl-1H-pyrazol-4-yl]-ester
-
To a stirred suspension of sodium hydride (0.12 mol) in anhydrous THF (150 mL) at 0°C, add a solution of this compound (0.1 mol) in THF (50 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 2-nitro-4-(trifluoromethyl)benzoyl chloride (0.11 mol) in THF (50 mL) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Synthesis of 1,5-dimethyl-4-(2-nitro-4-trifluoromethyl)benzoyl-5-hydroxypyrazole
-
Dissolve the crude ester from Step 1 (0.1 mol) in acetonitrile (150 mL).
-
Add triethylamine (0.2 mol) and a catalytic amount of acetone cyanohydrin (0.01 mol).
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and acidify with 1M HCl.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
Herbicidal Activity Data
The following table summarizes the herbicidal activity of representative 4-benzoyl-pyrazole derivatives against various weed species.
| Compound ID | Target Weed | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| A1 | Chenopodium serotinum | 37.5 | >90 | [1] |
| A3 | Stellaria media | 37.5 | >90 | [1] |
| A4 | Brassica juncea | 37.5 | >90 | [1] |
| A17 | Chenopodium serotinum | 37.5 | >90 | [1] |
| A20 | Stellaria media | 37.5 | >90 | [1] |
| A25 | Brassica juncea | 37.5 | >90 | [1] |
Experimental Protocol: Herbicidal Activity Assay (Post-emergence)
-
Plant Cultivation: Grow weed species in pots containing a standard potting mix in a greenhouse.
-
Treatment: When the plants reach the 2-4 leaf stage, spray them with a solution of the test compound at the desired concentration (e.g., 37.5 g a.i./ha). The compound should be dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal effect as a percentage of inhibition compared to a solvent-treated control group.
Fungicidal Applications
The pyrazole scaffold is also a key component of many successful fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs). By modifying the ethanone group of this compound, novel fungicidal compounds can be developed. For instance, conversion to a pyrazole carboxamide is a common strategy.
Experimental Protocol: Synthesis of a Pyrazole Carboxamide Fungicide
A plausible route involves the haloform reaction to convert the acetyl group to a carboxylic acid, followed by amidation.
Procedure:
-
Carboxylic Acid Formation: Treat this compound with an aqueous solution of sodium hypobromite (prepared from NaOH and Br₂) and heat to form the sodium salt of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. Acidify to obtain the free acid.
-
Amide Coupling: Convert the carboxylic acid to its acid chloride using thionyl chloride. React the acid chloride with a desired aniline derivative (e.g., 2-aminobiphenyl) in the presence of a base like triethylamine to yield the final pyrazole carboxamide fungicide.
Fungicidal Activity Data
The following table presents the fungicidal activity of representative pyrazole carboxamide derivatives.
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| 24 | Botrytis cinerea | 0.40 | [2] |
| 24 | Sclerotinia sclerotiorum | 3.54 | [2] |
| 15 | Valsa mali | 0.32 | [2] |
| 7ai | Rhizoctonia solani | 0.37 | [3] |
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend it with the test compound at various concentrations.
-
Inoculation: Place a mycelial plug of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a period that allows for significant growth in the control plates.
-
Evaluation: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a control plate without the test compound. Determine the EC₅₀ value from the dose-response curve.[2][3]
Insecticidal Applications
The versatility of the pyrazole core extends to the development of insecticides. Modifications of the ethanone moiety can lead to compounds with potent insecticidal properties. For example, the formation of Schiff bases or other complex heterocycles can be explored.
Structure-Activity Relationship (SAR) Logic
Caption: SAR logic for agrochemical design from the pyrazole core.
Insecticidal Activity Data
The table below shows the insecticidal activity of various pyrazole derivatives against different pest species.
| Compound ID | Insect Pest | LC₅₀ (µg/mL) | Reference |
| 3f | Termites | 0.001 | [1] |
| 3d | Termites | 0.006 | [1] |
| 6h | Locusts | 47.68 | [1] |
| 2 | Spodoptera littoralis (2nd instar) | 0.553 | [4] |
| 2 | Spodoptera littoralis (4th instar) | 1.28 | [4] |
Experimental Protocol: Insecticidal Bioassay (Leaf-dip method)
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a small amount of acetone and then dilute with water containing a surfactant to obtain a series of concentrations.
-
Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth) into the test solutions for a few seconds and allow them to air dry.
-
Infestation: Place the treated leaves into a petri dish with a set number of insect larvae (e.g., 10 third-instar larvae).
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Evaluation: Record larval mortality after a specific time (e.g., 48 or 72 hours). Calculate the LC₅₀ value using probit analysis.[5]
Disclaimer: The provided synthetic protocols are illustrative and based on established chemical principles. They should be adapted and optimized by qualified chemists in a laboratory setting. All chemical syntheses and bioassays should be conducted with appropriate safety precautions.
References
- 1. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 5. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole with an acetylating agent like acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution where the acetyl group is introduced onto the pyrazole ring, typically at the C4 position. The choice of Lewis acid catalyst is crucial for the success of this reaction.
Q2: How is the starting material, 1,5-dimethyl-1H-pyrazole, typically synthesized?
A2: 1,5-dimethyl-1H-pyrazole is commonly prepared in a two-step process. First, 3,5-dimethylpyrazole is synthesized via the Knorr pyrazole synthesis by reacting acetylacetone with hydrazine. Subsequently, the N-methylation of 3,5-dimethylpyrazole using a methylating agent such as dimethyl sulfate or methyl iodide yields the desired 1,5-dimethyl-1H-pyrazole.
Q3: I am observing a low yield of the desired product. What are the common causes?
A3: Low yields in the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole can stem from several factors:
-
Inappropriate Lewis Acid: Strong Lewis acids like aluminum chloride (AlCl₃) can lead to complexation with the nitrogen atoms of the pyrazole ring, deactivating it towards acylation, or may cause side reactions.
-
Moisture in the Reaction: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote the formation of byproducts.
-
Impure Starting Materials: The purity of 1,5-dimethyl-1H-pyrazole, the acetylating agent, and the solvent is critical.
Q4: Am I likely to get regioisomers during the acylation of 1,5-dimethyl-1H-pyrazole?
A4: Acylation of 1,5-dimethyl-1H-pyrazole is expected to be highly regioselective for the C4 position. The C4 position is the most electron-rich and sterically accessible position for electrophilic substitution on the 1,5-dimethyl-1H-pyrazole ring. The methyl groups at N1 and C5 direct the incoming electrophile to the C4 position. However, under harsh reaction conditions, the formation of minor isomeric byproducts cannot be entirely ruled out.
Q5: What are the best methods for purifying the final product?
A5: The product, this compound, can be purified using standard techniques such as:
-
Column Chromatography: Silica gel column chromatography is effective for separating the product from starting materials and byproducts. A gradient elution system, for example, with hexane and ethyl acetate, is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactivated Lewis Acid Catalyst | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Use freshly opened or purified anhydrous Lewis acid. |
| Inappropriate Lewis Acid Strength | Strong Lewis acids like AlCl₃ may be too harsh. Consider using milder Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄).[1] | |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC to avoid byproduct formation at higher temperatures. | |
| Formation of Multiple Products/Byproducts | Harsh Reaction Conditions | Use a milder Lewis acid and/or lower the reaction temperature. Reduce the reaction time and monitor for the disappearance of the starting material. |
| Side Reactions of the Product | The ketone product can complex with the Lewis acid. Ensure a proper aqueous workup with dilute acid to break up any complexes. | |
| Difficulty in Product Isolation/Purification | Product is an Oil | If the product oils out during recrystallization, try using a different solvent system or switch to purification by column chromatography. |
| Co-elution of Impurities | Optimize the solvent system for column chromatography. Using a shallower gradient or a different solvent combination can improve separation. |
Experimental Protocols
Synthesis of 3,5-Dimethylpyrazole (Starting Material)
This protocol is adapted from a standard Knorr pyrazole synthesis.
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (13.0 g, 0.1 mol) in a 10% aqueous solution of sodium hydroxide (80 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetylacetone (10.0 g, 0.1 mol) dropwise to the cooled solution with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 3,5-dimethylpyrazole.
-
The crude product can be recrystallized from ethanol/water to yield a pure crystalline solid.
Synthesis of 1,5-Dimethyl-1H-pyrazole (Precursor)
-
In a fume hood, dissolve 3,5-dimethylpyrazole (9.6 g, 0.1 mol) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) (100 mL).
-
Add a base such as sodium hydride (NaH) (2.6 g, 0.11 mol, 60% dispersion in mineral oil) portion-wise at 0 °C. Caution: NaH is highly reactive and flammable.
-
After the addition of base is complete and hydrogen evolution has ceased, slowly add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄) (13.2 g, 0.105 mol) or methyl iodide (CH₃I) (14.9 g, 0.105 mol) at 0 °C. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a fume hood.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1,5-dimethyl-1H-pyrazole can be purified by distillation or column chromatography.
Synthesis of this compound (Target Compound)
This is a plausible protocol for the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole.
-
To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a milder Lewis acid such as anhydrous ferric chloride (FeCl₃) (1.3 g, 8 mmol) and a dry solvent like dichloromethane (DCM) (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.63 g, 8 mmol) to the suspension.
-
After stirring for 15 minutes, add a solution of 1,5-dimethyl-1H-pyrazole (0.55 g, 5 mmol) in dry DCM (10 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (e.g., 1 M HCl) to quench the reaction and dissolve the Lewis acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Quantitative Data Summary
The choice of Lewis acid can significantly impact the yield of the Friedel-Crafts acylation. The following table provides an illustrative comparison based on general principles of reactivity. Actual yields may vary depending on specific reaction conditions.
| Lewis Acid Catalyst | Relative Strength | Expected Yield of this compound | Potential for Side Reactions |
| Aluminum Chloride (AlCl₃) | Strong | Low to Moderate | High |
| Ferric Chloride (FeCl₃) | Moderate | Moderate to Good | Moderate |
| Zinc Chloride (ZnCl₂) | Mild | Moderate | Low |
| Titanium Tetrachloride (TiCl₄) | Moderate | Moderate to Good | Moderate |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Reaction mechanism of Friedel-Crafts acylation.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Acylation
Welcome to the Technical Support Center for Pyrazole Acylation. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered during the acylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in pyrazole acylation?
A1: The main challenges in pyrazole acylation include controlling regioselectivity (N- vs. C-acylation), achieving high yields, and preventing the formation of side products. The pyrazole ring has two nitrogen atoms, and their reactivity towards electrophiles can be similar, leading to mixtures of N-acylated isomers.[1] C-acylation is also possible, particularly at the C4 position.[2] Low yields can result from poor reactivity of the pyrazole substrate, decomposition under harsh reaction conditions, or the formation of stable, unreactive intermediates.[3]
Q2: How can I favor N-acylation over C-acylation?
A2: The regioselectivity of pyrazole acylation is influenced by the substitution pattern of the pyrazole ring, the nature of the acylating agent, and the reaction conditions. In general, N-acylation is favored under basic or neutral conditions, where the pyrazole nitrogen is more nucleophilic.[1] The presence of an electron-withdrawing group on the pyrazole ring can deactivate the ring towards electrophilic C-acylation, thus favoring N-acylation. Conversely, direct electrophilic C-acylation can be achieved under strong acidic conditions using carboxylic acid anhydrides and a catalyst like concentrated sulfuric acid.[2]
Q3: What are common side reactions, and how can they be minimized?
A3: Common side reactions include the formation of isomeric N-acylated products, di-acylation, and hydrolysis of the acylating agent. To minimize the formation of isomeric products, careful selection of reaction conditions (temperature, solvent, and catalyst) is crucial.[4] Di-acylation can sometimes be controlled by using a stoichiometric amount of the acylating agent. Hydrolysis of the acylating agent, especially when using acyl chlorides, can be prevented by using anhydrous solvents and inert atmospheres.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality or impurity of starting materials | Ensure the purity of the pyrazole and acylating agent. Impurities can lead to side reactions and lower yields.[3] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition. Temperature can be a critical factor in controlling product formation.[4][6] |
| Incorrect solvent | The choice of solvent can significantly impact reaction rate and yield. Test a range of solvents with different polarities. Anhydrous solvents are often necessary when using moisture-sensitive reagents like acyl chlorides.[5] |
| Inactive catalyst or inappropriate catalyst loading | If using a catalyst, ensure its activity and optimize its loading. For acid-catalyzed reactions, the concentration of the acid can be critical.[2] |
| Formation of a stable, unreactive intermediate | In some cases, a stable intermediate may form that does not proceed to the final product under the current conditions.[3] Altering the temperature or adding a co-solvent might be necessary to overcome this. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps |
| Reaction conditions favoring multiple isomers | Adjust the reaction pH. Acidic conditions can favor C-acylation, while neutral or basic conditions often favor N-acylation.[2][3] |
| Steric and electronic effects of substituents | The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Consider modifying the substrate if possible. |
| Nature of the acylating agent and leaving group | The reactivity of the acylating agent can affect selectivity. Experiment with different acylating agents (e.g., acyl chloride vs. anhydride). |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize quantitative data from studies on pyrazole acylation, providing a comparative overview of the effect of different reaction conditions.
Table 1: Effect of Catalyst on Direct C4-Acylation of 1-Substituted Pyrazoles
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (0.1) | 100 | 2 | 86 |
| 2 | AlCl₃ (1.1) | 25-100 | 24 | Low/Complex Mixture |
| 3 | SnCl₂ (1.0) | 100 | 5 | Low |
| 4 | None | 140 | 24 | <5 |
| Data synthesized from information on direct electrophilic acylation.[2] |
Table 2: Temperature-Controlled Divergent Synthesis of Pyrazole Derivatives
| Entry | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Ionic Liquid | 95 | 1-Tosyl-1H-pyrazole | 95 |
| 2 | Ethanol | 95 | Pyrazole | 65 |
| 3 | Ionic Liquid | 120 | Pyrazole | 88 |
| 4 | Ethanol | 120 | Pyrazole | 76 |
| Illustrative data based on temperature-controlled synthesis strategies.[4][6] |
Experimental Protocols
Protocol 1: General Procedure for Direct Electrophilic C4-Acylation of N-Substituted Pyrazoles
This protocol describes a method for the direct acylation of N-substituted pyrazoles at the C4 position using a carboxylic acid anhydride and sulfuric acid as a catalyst.[2]
Materials:
-
N-substituted pyrazole (1.0 equiv)
-
Carboxylic acid anhydride (1.75 equiv)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.001 equiv)
-
Crushed ice
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a stirred mixture of the N-substituted pyrazole and the appropriate acid anhydride, add a catalytic amount of concentrated sulfuric acid.
-
Heat the resulting mixture in an oil bath under a nitrogen atmosphere. The reaction temperature and time will depend on the specific substrates and should be monitored by TLC or LC-MS.
-
Once the reaction is complete (as indicated by the consumption of the starting pyrazole), cool the mixture to room temperature.
-
Remove any volatile compounds under reduced pressure.
-
Pour the residue onto crushed ice to quench the reaction and precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one
This protocol outlines the selective C-acylation of a pyrazolone derivative.[5]
Materials:
-
3-Methyl-1-phenyl-pyrazol-5-one
-
Anhydrous dioxane
-
Calcium hydroxide (2 equiv)
-
Acyl chloride (1 equiv)
-
Hydrochloric acid
-
Appropriate solvents for workup and purification
Procedure:
-
Ensure all glassware is dry and protect the reaction from moisture. Use anhydrous dioxane.
-
Grind the pyrazolone before adding it to the dioxane to aid dissolution.
-
Dissolve the pyrazolone completely in dioxane before proceeding.
-
Add calcium hydroxide (2 equivalents) to the solution to act as a base.
-
It is crucial to form the calcium complex before adding the acylating agent to avoid O-acylation. Monitor complex formation by TLC on basic alumina.
-
Cool the mixture and add the acyl chloride dropwise, as the addition can be exothermic.
-
Stir the reaction mixture. The color may change from yellow to orange.
-
After the reaction is complete, pour the mixture into hydrochloric acid with vigorous stirring to decompose the complex.
-
Allow the acidic mixture to stand for at least 1.5 hours to ensure complete decomposition.
-
Filter the solid product and wash thoroughly with water to remove calcium salts.
-
Purify the crude product as needed.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in pyrazole acylation reactions.
Caption: Logical decision-making for controlling regioselectivity in pyrazole acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,5-dimethylpyrazole. This reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. The acylation of N-substituted pyrazoles generally occurs at the C-4 position.
Q2: What are the potential side products in this synthesis?
A2: While the acylation of 1,5-dimethylpyrazole is expected to be highly regioselective for the C-4 position, several side products can potentially form:
-
Di-acylated Pyrazole: Although the acetyl group is deactivating, under forcing conditions, a second acylation could theoretically occur.
-
Hydrolysis Products: If water is present in the reaction mixture, the acylating agent (acetyl chloride or acetic anhydride) can hydrolyze to acetic acid.
-
Products from Starting Material Impurities: Impurities in the starting 1,5-dimethylpyrazole can lead to the formation of corresponding acylated derivatives.
-
Complexation of the Product: The ketone product can form a stable complex with the Lewis acid catalyst, which may require a specific workup procedure to break.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be quenched, worked up, and spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
Q4: What are the recommended purification techniques for the final product?
A4: The primary methods for purifying this compound are:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective.
-
Column Chromatography: For removal of closely related impurities or when the product is an oil, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows only starting material. | Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is hygroscopic and may have been deactivated by moisture. | Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficiently Reactive Acylating Agent: The acylating agent may have degraded. | Use a fresh bottle of acetyl chloride or acetic anhydride. | |
| Low Reaction Temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature while monitoring by TLC. Be cautious, as higher temperatures can also lead to side product formation. | |
| Poor Quality Starting Material: The 1,5-dimethylpyrazole may contain inhibitors or impurities. | Purify the starting 1,5-dimethylpyrazole by distillation or chromatography before use. |
Issue 2: Presence of Multiple Spots on TLC / Impurities in Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, even after reaction completion. | Formation of Side Products: This could be due to di-acylation, reaction with impurities, or degradation. | Optimize reaction conditions: use a milder Lewis acid, lower the reaction temperature, or reduce the reaction time. Purify the crude product using column chromatography. |
| Incomplete Reaction: Both starting material and product are present. | Increase the reaction time or slightly increase the temperature. Ensure the stoichiometry of the reagents is correct. | |
| Product is colored. | Formation of Colored Impurities: Side reactions involving the pyrazole starting material can sometimes produce colored byproducts.[1] | Treat the crude product with activated charcoal during recrystallization. Thorough purification by column chromatography may also be necessary. |
Data Presentation
| Entry | Lewis Acid | Temperature (°C) | Reaction Time (h) | Yield of Main Product (%) | Yield of Di-acylated Product (%) | Unreacted Starting Material (%) |
| 1 | AlCl₃ (1.1 eq) | 0 to rt | 2 | 75 | <1 | 20 |
| 2 | AlCl₃ (1.1 eq) | 80 | 2 | 85 | 5 | 5 |
| 3 | FeCl₃ (1.1 eq) | rt | 6 | 60 | <1 | 35 |
| 4 | ZnCl₂ (1.1 eq) | 80 | 12 | 45 | 0 | 50 |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of 1,5-Dimethylpyrazole
This protocol is a representative procedure based on established methods for the acylation of N-substituted pyrazoles.
Materials:
-
1,5-Dimethylpyrazole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) to the suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 1,5-dimethylpyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Friedel-Crafts acylation of 1,5-dimethylpyrazole.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. It is designed for researchers, scientists, and drug development professionals to assist in obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for pyrazole derivatives like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities in pyrazole synthesis include regioisomers, unreacted starting materials (e.g., 1,3-dicarbonyl compounds and hydrazine derivatives), and byproducts from side reactions.[1] The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying purity and detecting trace impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the desired product and reveal the presence of structural isomers or other impurities.[4][5][6][7] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The compound may be too soluble in the chosen solvent. - The solution may be too dilute. - The solution may have cooled too quickly. | - Add a less-polar "anti-solvent" dropwise until turbidity persists. - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly at room temperature, then in a refrigerator, and finally in a freezer. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent. - Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture. - Cool the solution more slowly. - Filter the hot solution to remove insoluble impurities before cooling. |
| Low recovery of purified product. | - Too much solvent was used, and the compound has significant solubility at low temperatures. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize crystal precipitation. - Preheat the filtration apparatus (funnel and filter paper) before hot filtration to prevent cooling and premature crystallization. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For silica gel, which is polar, increasing the polarity of the eluent will increase the Rf values of the compounds. Test various solvent mixtures using TLC to find a system that gives good separation between the desired product and impurities. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate. |
| The compound is not eluting from the column. | - The eluent is not polar enough. - The compound may be interacting strongly with the stationary phase. | - Gradually increase the polarity of the eluent. - If using silica gel, which is acidic, basic compounds may stick. Consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Cracking or channeling of the stationary phase. | - Improper packing of the column. | - Ensure the stationary phase (e.g., silica gel) is packed uniformly as a slurry and is not allowed to run dry. |
| Low yield after purification. | - The compound may be degrading on the stationary phase. - The compound may be co-eluting with an impurity. | - If the compound is sensitive, consider using a less acidic stationary phase like neutral alumina. - Optimize the eluent system for better separation based on TLC analysis. Collect smaller fractions to isolate the pure compound. |
Data Presentation
The following table can be used to compare the effectiveness of different purification techniques for this compound. Researchers should fill in this table with their own experimental data.
| Purification Method | Solvent/Eluent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | e.g., Methanol/Water | Enter Data | Enter Data | Enter Data | e.g., Crystal morphology |
| Recrystallization | e.g., Hexane/Ethyl Acetate | Enter Data | Enter Data | Enter Data | e.g., Temperature conditions |
| Column Chromatography | e.g., Silica Gel, Hexane:Ethyl Acetate (7:3) | Enter Data | Enter Data | Enter Data | e.g., Rf of product and impurities |
| Column Chromatography | e.g., Alumina, Dichloromethane | Enter Data | Enter Data | Enter Data | e.g., Flow rate |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for this compound. A methanol/water solvent system is often effective for pyrazole derivatives.[8]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Add hot water dropwise to the hot methanol solution until the solution becomes slightly turbid and the turbidity persists for a few seconds.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
This is a general protocol for the purification of a pyrazole derivative by silica gel chromatography.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and level bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of pyrazole derivatives.
Frequently Asked Questions (FAQs)
1. Synthesis & Purification
-
Q1: What are regioisomers in pyrazole synthesis and why is their control important? A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[1]
-
Q2: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this? A2: Low yields in pyrazole synthesis can stem from several factors, including the formation of side products, degradation of the desired product, or losses during purification.[3] Side reactions can be minimized by carefully controlling the stoichiometry of the reactants and optimizing reaction conditions such as solvent and temperature.[3] If product degradation is suspected, employing milder reaction conditions or modifying the workup procedure to avoid harsh reagents (e.g., strong acids) may be beneficial.[3] Significant product loss can also occur during purification steps like chromatography or recrystallization; optimizing these procedures is crucial.[3]
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
2. Analytical Characterization
-
Q3: Why do I observe broad signals in the 1H NMR spectrum of my pyrazole derivative? A3: Broad signals in the 1H NMR spectrum of a pyrazole derivative are often indicative of dynamic processes occurring on the NMR timescale. The most common cause is prototropic tautomerism, where a proton is exchanged between the two nitrogen atoms of the pyrazole ring.[4][5] This exchange can lead to the broadening of signals for the N-H proton and adjacent C-H protons. Signal broadening can also be caused by the presence of conformational isomers or aggregation of the pyrazole molecules in solution.[5][6]
-
Q4: How can I confirm the regiochemistry of my synthesized pyrazole? A4: Unambiguously determining the regiochemistry of a pyrazole derivative often requires a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, but NMR is typically the most powerful tool for distinguishing between regioisomers. One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can help in assigning the positions of substituents. In some cases, NOE (Nuclear Overhauser Effect) experiments can provide definitive proof of through-space proximity between specific protons, thus establishing the correct isomer. For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural evidence.
-
Q5: What are the characteristic fragmentation patterns for pyrazole derivatives in mass spectrometry? A5: Pyrazole derivatives exhibit characteristic fragmentation patterns in mass spectrometry. Two of the most common processes are the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion ([M]+•) or the [M-H]+ ion, and the loss of a nitrogen molecule (N2) from the [M-H]+ ion.[7] However, it is crucial to note that the nature and position of substituents on the pyrazole ring can significantly influence these fragmentation pathways, sometimes making these primary fragmentation routes secondary or even absent.[7]
Troubleshooting Guides
Issue 1: Ambiguous Tautomeric State in Solution
-
Problem: The NMR spectra (1H, 13C) show conflicting or broad signals, making it difficult to determine the predominant tautomeric form (e.g., hydroxy-pyrazole vs. pyrazolone) in solution.
-
Troubleshooting Steps:
-
Solvent Study: Record NMR spectra in a range of solvents with varying polarities (e.g., CDCl3, DMSO-d6, Methanol-d4). The tautomeric equilibrium can be highly dependent on the solvent, and a change in solvent may favor one tautomer, resulting in sharper and more easily interpretable spectra.[8][9]
-
Variable Temperature (VT) NMR: Perform VT-NMR experiments. If the broadening is due to an exchange process between tautomers, cooling the sample may slow down the exchange rate, leading to the sharpening of signals for the individual tautomers. Conversely, heating may cause the signals to coalesce into a single, averaged peak.
-
15N NMR Spectroscopy: If available, 15N NMR can be highly informative. The chemical shifts of the two nitrogen atoms are significantly different in the two tautomeric forms, providing a clear distinction.[8] For instance, in a 1H-pyrazol-3-ol, one nitrogen will be "pyridine-like" and the other "pyrrole-like," with distinct chemical shifts.[8]
-
Chemical Derivatization: Synthesize "fixed" derivatives by methylating the oxygen and nitrogen atoms separately.[8] Comparing the NMR spectra of your compound to these fixed O-methyl and N-methyl analogues can provide strong evidence for the predominant tautomer in solution.[8]
Caption: Factors influencing pyrazole tautomeric equilibrium. -
Issue 2: Poor Regioselectivity in Pyrazole Synthesis
-
Problem: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine yields a mixture of regioisomers that are difficult to separate.[3][10]
-
Troubleshooting Steps:
-
Solvent Modification: The choice of solvent can dramatically influence regioselectivity. Replacing standard solvents like ethanol with fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of one isomer.
-
Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby altering the ratio of the regioisomers formed.[1] Experiment with running the reaction at different temperatures (e.g., room temperature vs. reflux) to see if the isomer ratio improves.
-
pH Adjustment: The acidity or basicity of the reaction medium can influence the initial nucleophilic attack of the hydrazine, which is often the selectivity-determining step.[2] The addition of a catalytic amount of acid or base may favor the formation of one regioisomer over the other.
-
Alternative Synthetic Strategies: If the classical Knorr synthesis consistently yields poor regioselectivity, consider alternative methods such as 1,3-dipolar cycloadditions or the use of 1,3-dicarbonyl surrogates with differentiated reactivity at the carbonyl positions.[1]
-
| Reaction Conditions | Substituents (Diketone) | Solvent | Regioisomer Ratio (A:B) | Reference |
| Reflux | R¹=Ph, R²=CF₃ | Ethanol | 50:50 | |
| Reflux | R¹=Ph, R²=CF₃ | TFE | 98:2 | |
| Reflux | R¹=Ph, R²=CH₃ | Ethanol | 60:40 | |
| Reflux | R¹=Ph, R²=CH₃ | TFE | 95:5 |
Issue 3: Difficulty Obtaining High-Quality Crystals for X-ray Diffraction
-
Problem: The pyrazole derivative is resistant to crystallization, or the resulting crystals are of poor quality, preventing structure determination.
-
Troubleshooting Steps:
-
Systematic Screening of Crystallization Conditions: Employ a wide range of solvents and solvent combinations (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion, cooling). High-throughput screening kits can be valuable for this purpose.
-
Address Solubility Issues: Pyrazole derivatives can have limited solubility.[11] Ensure that the compound is fully dissolved at a higher temperature before slow cooling. Using co-solvents can also improve solubility.[12]
-
Consider Polymorphs and Solvates: Pyrazoles are known to form different hydrogen-bonding motifs (e.g., dimers, trimers, catemers) which can lead to polymorphism.[5][13][14] The presence of different crystal forms may hinder the growth of single, high-quality crystals. Experimenting with different solvents may favor the formation of a specific, more ordered crystal lattice.
-
Purification is Key: Ensure the sample is of the highest possible purity. Even small amounts of impurities can inhibit crystal growth. Re-purify the compound using a different method if necessary.
-
Experimental Protocols
Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol
-
Objective: To synthesize a 3,5-disubstituted N-methylpyrazole with high regioselectivity.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone in TFE.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the TFE under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
The ratio of regioisomers should be determined by 1H NMR analysis of the crude product.
-
Protocol 2: NMR Analysis to Differentiate Tautomers
-
Objective: To determine the predominant tautomeric form of a 1-substituted-3-hydroxypyrazole derivative in solution.
-
Procedure:
-
Sample Preparation: Prepare three separate NMR samples of the pyrazole derivative in three different deuterated solvents: CDCl3 (nonpolar), acetone-d6 (polar aprotic), and DMSO-d6 (polar aprotic, hydrogen bond acceptor).[5][8]
-
1H and 13C NMR Acquisition: Acquire standard 1H and 13C NMR spectra for each sample. Note any significant changes in chemical shifts or signal broadening between the solvents. The OH-form is often favored in nonpolar solvents, while the NH-form may be more prevalent in polar aprotic solvents.[8][9]
-
15N NMR Acquisition (if available): Acquire a 15N NMR spectrum (e.g., via an HMBC experiment). Compare the observed chemical shifts to literature values for "pyridine-like" and "pyrrole-like" nitrogen atoms in pyrazole systems.[8] A distinct difference in the chemical shifts of the two nitrogen atoms is a strong indicator of a single predominant tautomer.[8]
-
Data Analysis: Compare the chemical shifts of your compound to those of "fixed" O-methyl and N-methyl derivatives if they have been synthesized. A close correlation of your compound's spectral data with one of the fixed derivatives provides strong evidence for the predominant tautomer.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Stability and degradation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Stability and Degradation Troubleshooting Guide
Users may encounter issues related to the stability and degradation of this compound during storage or experimentation. This guide provides insights into potential problems and their solutions.
Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at recommended conditions. What could be the cause?
A1: While this compound is relatively stable, slow degradation can occur. The pyrazole ring itself is generally robust, but the acetyl group and the overall structure can be susceptible to subtle environmental factors.
-
Potential Causes:
-
Trace moisture: The presence of even small amounts of water can facilitate slow hydrolysis of the ethanone moiety, especially if there are acidic or basic impurities present.
-
Air exposure: While not highly susceptible to oxidation, prolonged exposure to air, especially in the presence of light or metal ions, could lead to minor oxidative degradation.
-
Inappropriate storage container: Using a container that is not inert or allows for moisture or gas exchange can contribute to degradation.
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, inert container (e.g., amber glass vial with a PTFE-lined cap) at the recommended temperature (cool and dry).
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Re-purification: If purity has significantly decreased, re-purification by recrystallization or column chromatography may be necessary.
-
Q2: My experimental results are inconsistent when using a solution of this compound that was prepared a few days ago. Could the compound be degrading in solution?
A2: Yes, the stability of this compound in solution is dependent on the solvent, pH, and storage conditions.
-
Potential Causes:
-
Solvent-mediated degradation: Protic solvents, especially under non-neutral pH conditions, can promote hydrolysis.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, particularly in solutions.
-
Interaction with other components: If the solution contains other reactive species, these could promote the degradation of the compound.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best practice to prepare solutions of this compound fresh for each experiment.
-
Solvent Selection: Use aprotic, high-purity solvents whenever possible. If an aqueous or protic solvent system is required, buffer it to a neutral pH if the experimental conditions allow.
-
Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV, to check for the presence of degradation products in your aged solution.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q3: What are the ideal storage conditions for solid this compound?
-
A3: Store in a cool, dry, and dark place. A tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), is recommended for long-term storage.
-
-
Q4: Is this compound sensitive to light?
-
A4: Yes, prolonged exposure to light, especially UV light, can potentially lead to photodegradation. It is advisable to handle the compound and its solutions in a way that minimizes light exposure.
-
Stability in Different Conditions
-
Q5: How stable is this compound to acidic and basic conditions?
-
A5: The pyrazole ring is generally stable to a wide range of pH. However, the acetyl group can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This could lead to the formation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid or other related products.
-
-
Q6: What are the likely degradation pathways for this compound?
-
A6: Based on its structure, the following degradation pathways are plausible under forced degradation conditions:
-
Hydrolysis (Acidic/Basic): Cleavage of the acetyl group to yield 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
-
Oxidation: Oxidation of the acetyl group or potentially the pyrazole ring, leading to various oxygenated derivatives.
-
Photodegradation: Complex reactions initiated by light absorption, which could involve rearrangements or cleavage of the molecule.
-
Thermal Degradation: At high temperatures, decomposition of the molecule may occur.
-
-
Hypothetical Forced Degradation Study Data
The following table summarizes the hypothetical results of a forced degradation study on this compound. These are not experimental results but are based on the expected chemical behavior of the molecule.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | 8% | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
| 0.1 M NaOH | 24 h | 60 °C | 12% | 1,5-dimethyl-1H-pyrazole-4-carboxylic acid |
| 3% H₂O₂ | 24 h | Room Temp | 5% | Oxidized pyrazole derivatives |
| Heat (Solid) | 48 h | 80 °C | < 2% | Minor unidentified products |
| Photolytic (Solution) | 24 h | Room Temp | 15% | Complex mixture of photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method (Hypothetical)
This protocol describes a hypothetical reversed-phase HPLC method for the analysis of this compound and its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility of pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This common issue is known as "antisolvent precipitation" or "crashing out".[1] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the aqueous buffer.[1] When the concentrated stock is diluted, the solvent environment changes abruptly, causing the compound to precipitate.
To prevent this:
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the assay buffer.[2] This gradual change in solvent composition can help keep the compound in solution.
-
Optimize Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to minimize toxicity.[1][2] However, this low concentration may not be sufficient to solubilize your compound. It is critical to determine the highest tolerable DMSO concentration for your specific cell line and include a vehicle control (assay buffer with the same final DMSO concentration) in all experiments.[1]
-
Lower the Stock Concentration: If possible, start with a lower concentration stock solution in DMSO.[2]
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The tolerance to DMSO is highly dependent on the specific cell line being used. A general guideline is to maintain a final concentration of 0.5% (v/v) or less.[1] Some robust cell lines may tolerate up to 1%.[2] It is imperative to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.[1]
Q3: Can adjusting the pH of my assay buffer help improve the solubility of my pyrazole compound?
A3: Yes, for ionizable compounds, pH can significantly impact solubility.[3] Many pyrazole derivatives are weak bases.[1] Lowering the pH of the buffer below the compound's pKa will promote the formation of the more soluble, protonated form.[1] Conversely, for acidic pyrazoles, increasing the pH can enhance solubility. However, you must ensure the final pH of the assay buffer is compatible with your biological system (e.g., enzyme activity, cell viability).[1][4] For example, the solubility of some pyrazole-containing COX-2 inhibitors like meloxicam and nimesulide increases significantly with a rise in pH.[5][6]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
If you are encountering solubility problems, follow this workflow to identify a suitable solution.
Caption: Workflow for troubleshooting pyrazole compound solubility.
Solubility Enhancement Strategies
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[1] This method is particularly useful for in vitro assays.
-
Common Co-solvents: Ethanol, polyethylene glycol (PEG), particularly PEG 400, and surfactants like Tween-80 are often effective.[1][5][7] For COX-2 inhibitors, ethanol and PEG-ethanol mixtures have been shown to be good solubilizing systems.[6]
-
Considerations: The choice and concentration of co-solvents must be tested for compatibility with the specific assay, as they can affect enzyme activity or cell health.[1]
Data Presentation: Solubility of Celecoxib in Various Solvent Systems
The following table summarizes the solubility of Celecoxib, a well-known pyrazole-based COX-2 inhibitor, in different solvents and co-solvent mixtures.
| Solvent System | Celecoxib Solubility (mg/mL) | Reference |
| Water | < 0.005 | [5] |
| Ethanol | 25.0 | [5] |
| Polyethylene Glycol 400 (PEG 400) | 166.7 | [5] |
| Propylene Glycol | 50.0 | [5] |
| Water-Ethanol (50:50) | 0.85 | [5] |
| PEG 400-Ethanol (50:50) | 200.0 | [5] |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][8] They can encapsulate poorly soluble pyrazole compounds, forming a water-soluble "inclusion complex".[1][8][9]
-
Mechanism: The hydrophobic pyrazole molecule sits inside the cyclodextrin's nonpolar cavity, while the complex's polar exterior allows it to dissolve in aqueous media.[8]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used derivatives with improved solubility and safety profiles.[1][9]
Caption: Mechanism of solubility enhancement by cyclodextrin.
Advanced Formulation Strategies
For particularly challenging compounds, especially in the context of drug development, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the pyrazole compound in an inert carrier or matrix at the solid state.[10][11] Polymers like PVP K30 or mannitol can be used to prepare solid dispersions, which have been shown to significantly improve the dissolution rate of compounds like Celecoxib.[10][11]
-
Spray Drying: This method can be used to produce microspheres of the drug with a polymer, such as Pluronic F 127, which enhances the surface area and dissolution rate.[12] For Celecoxib, this technique resulted in a five-fold increase in solubility.[12]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer scale dramatically increases the surface area, leading to improved solubility and dissolution rates.[13][14] Pyrazole derivatives have been successfully encapsulated in dendrimers and other nanoparticle systems to create water-soluble formulations for biological testing.[13][15][16][17]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro/In Vivo Studies
This protocol describes the preparation of a common vehicle formulation using DMSO, PEG400, and Tween-80, suitable for initial screening.
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)[7]
-
Polyethylene glycol 400 (PEG400)[7]
-
Tween-80[7]
-
Sterile saline (0.9% NaCl) or appropriate sterile buffer[7]
-
Sterile conical tubes and vortex mixer[7]
Procedure:
-
Weigh Compound: Accurately weigh the required amount of the pyrazole compound.
-
Initial Solubilization: In a sterile tube, add the appropriate volume of DMSO to dissolve the compound completely. The final concentration of DMSO in the formulation should typically be between 5-10%.[7] Vortex thoroughly. Gentle warming or sonication can be used to assist dissolution.[7]
-
Add Co-solvents: Sequentially add PEG400 (e.g., to a final concentration of 40%) and Tween-80 (e.g., to a final concentration of 5%), vortexing well after each addition to ensure homogeneity.[7]
-
Final Dilution: Add sterile saline or buffer to reach the final desired volume and concentration. Vortex until the solution is clear and homogenous.[7]
-
Inspection and Storage: Always visually inspect the solution for any precipitation before use. It is recommended to prepare this formulation fresh on the day of the experiment.[7]
Protocol 2: General Method for Solubility Determination
This protocol outlines a basic procedure to quantify the solubility of your compound in different vehicles.
Materials:
-
Pyrazole compound
-
Selected solvent/buffer systems
-
Agitator/shaker
-
Membrane filters (e.g., 0.45 or 0.8 µm)[12]
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add Excess Compound: Add an excess amount of the pyrazole compound to a known volume of the desired solvent system (e.g., water, buffer, co-solvent mixture) in a sealed vial.[12]
-
Equilibrate: Place the vials on an agitator and shake at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[12]
-
Separate Solid: After equilibration, allow the samples to stand, then filter the supernatant through a membrane filter to remove any undissolved solid.[12]
-
Quantify: Dilute the clear filtrate with a suitable solvent and measure the concentration of the dissolved compound using a pre-validated analytical method, such as UV-Vis spectrophotometry at the compound's λmax or HPLC.[12]
-
Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in mg/mL or µg/mL.
Relevant Signaling Pathways for Pyrazole Compounds
Pyrazole is a privileged scaffold in medicinal chemistry, frequently used in the design of kinase inhibitors that target key signaling pathways in cancer and inflammatory diseases.[18][19][20]
JAK-STAT Signaling Pathway
Janus kinases (JAKs) are critical for cytokine signaling.[21] Pyrazole-based inhibitors like Ruxolitinib target JAKs to treat myeloproliferative disorders by blocking the downstream STAT signaling pathway.[19]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is crucial for cell proliferation and survival and is often dysregulated in cancer.[20] Pyrazole derivatives like Encorafenib have been developed to inhibit key kinases (e.g., BRAF) in this pathway.[18]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. wjpps.com [wjpps.com]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. The information provided is based on established synthetic methodologies for pyrazole derivatives and aims to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A common and scalable approach involves a two-step synthesis. The first step is the construction of the 1,5-dimethyl-1H-pyrazole ring system. This is typically achieved through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. The second step is the introduction of the acetyl group at the 4-position of the pyrazole ring, commonly via a Friedel-Crafts acylation or a Vilsmeier-Haack reaction followed by reaction with an organometallic reagent.
Q2: What are the critical parameters to control during the synthesis of the 1,5-dimethyl-1H-pyrazole intermediate?
Key parameters for the pyrazole ring formation include temperature control, pH of the reaction medium, and the rate of addition of reagents.[1] Exothermic reactions are common, and maintaining a consistent temperature is crucial to minimize side product formation. The pH can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
Q3: What challenges can be expected during the Friedel-Crafts acylation of 1,5-dimethyl-1H-pyrazole?
Friedel-Crafts acylation of pyrazoles can be challenging due to the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the pyrazole ring, which can deactivate the catalyst.[2] Other potential issues include polysubstitution and difficulty in achieving high regioselectivity. Careful selection of the Lewis acid, solvent, and reaction temperature is critical for a successful acylation.[3]
Q4: Are there alternative methods to Friedel-Crafts acylation for introducing the acetyl group?
Yes, an alternative is the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which can then be converted to the acetyl group.[4] This method can sometimes offer better regioselectivity and milder reaction conditions compared to Friedel-Crafts acylation.[5] Another possibility is the use of a Grignard reagent, which would require prior halogenation of the 4-position of the pyrazole ring.[1]
Q5: What are the recommended purification methods for this compound on a larger scale?
For larger scale purification, crystallization is often the most cost-effective and efficient method.[6] The choice of solvent for crystallization is critical and should be determined through solubility studies. Column chromatography can be used for smaller scales or for the removal of closely related impurities, but it is generally less practical for large-scale production. Distillation under reduced pressure may also be an option if the product is thermally stable and has a suitable boiling point.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 1,5-Dimethyl-1H-pyrazole
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. |
| Side reactions | Optimize the reaction temperature. Lowering the temperature might reduce the formation of by-products. Ensure the purity of starting materials. |
| Suboptimal pH | For the condensation reaction, the pH can be critical. Experiment with acidic or basic catalysts to find the optimal conditions for your specific substrates. |
| Loss during workup | Ensure proper phase separation during extraction. Use an appropriate drying agent and minimize transfer losses. |
Issue 2: Poor Regioselectivity in the Acylation Step
| Potential Cause | Troubleshooting Suggestion |
| Isomer formation | The choice of Lewis acid and solvent can significantly influence the regioselectivity of Friedel-Crafts acylation. Screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide). |
| Steric hindrance | If the desired position is sterically hindered, consider a less bulky acylating agent or a different synthetic route, such as the Vilsmeier-Haack reaction. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion | | Oily product | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling to a lower temperature. If the product remains an oil, consider converting it to a solid derivative for purification. | | Persistent impurities | If crystallization does not remove certain impurities, a charcoal treatment of the solution before crystallization might help remove colored impurities. For closely related impurities, preparative chromatography might be necessary, or re-evaluation of the reaction conditions to prevent their formation. | | Product decomposition | If the product is thermally labile, avoid high temperatures during solvent removal and purification. Use techniques like rotary evaporation at reduced pressure and moderate temperatures. |
Experimental Protocols
Note: The following protocols are representative methods based on the synthesis of similar pyrazole derivatives and should be optimized for the specific target molecule and scale.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
This procedure is adapted from the synthesis of 3,5-dimethylpyrazole.[7]
Materials:
-
Methylhydrazine
-
2,4-Pentanedione (Acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve methylhydrazine (1.0 equivalent) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 2,4-pentanedione (1.0 equivalent) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux to increase the reaction rate, but this should be optimized.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by crystallization from a suitable solvent like hexane.
Protocol 2: Acylation of 1,5-Dimethyl-1H-pyrazole (Friedel-Crafts Acylation)
This protocol is a general procedure for the Friedel-Crafts acylation of a pyrazole ring.[2]
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Acetyl chloride or Acetic anhydride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.0 equivalent) to the suspension.
-
Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex.
-
Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C or let it warm to room temperature. The optimal temperature and reaction time should be determined by monitoring the reaction progress (TLC or HPLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Data Presentation
Table 1: Effect of Lewis Acid on the Yield of this compound in Friedel-Crafts Acylation *
| Lewis Acid (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to rt | 6 | 75 |
| FeCl₃ | Dichloromethane | rt | 12 | 60 |
| ZnCl₂ | Dichloromethane | reflux | 24 | 45 |
| TiCl₄ | Dichloromethane | -78 to rt | 8 | 70 |
*Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
Table 2: Solvent Screening for the Crystallization of this compound *
| Solvent | Solubility (at reflux) | Solubility (at rt) | Crystal Quality | Recovery (%) |
| Hexane | High | Low | Good, needles | 85 |
| Ethanol/Water | High | Moderate | Fair, small crystals | 70 |
| Isopropanol | High | Low | Excellent, prisms | 90 |
| Toluene | Moderate | Low | Good, plates | 80 |
*Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary and should be determined experimentally.
Visualizations
References
- 1. CN103601749B - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google Patents [patents.google.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial and Antifungal Activity
Pyrazole derivatives are well-documented for their efficacy against a range of bacterial and fungal pathogens. The biological activity is often influenced by the nature and position of substituents on the pyrazole ring.
Comparative Data
While direct antimicrobial data for 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone is scarce, studies on other substituted pyrazoles provide a basis for comparison. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for their anti-tubercular and antimicrobial properties.[3] Another study reported the synthesis and antimicrobial activity of novel pyrazole derivatives containing an imidazothiadiazole moiety, with some compounds showing potent activity against multi-drug resistant strains.[4]
The following table summarizes the antimicrobial activity of selected pyrazole derivatives from the literature to provide a comparative context.
| Compound/Derivative Class | Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/mL | [3] |
| Pyrazole derivatives with imidazothiadiazole | Multi-drug resistant bacteria | MIC = 0.25 µg/mL for compounds 21c and 23h | [4] |
| Pyrazole thio-oxadiazole derivatives | Aspergillus fumigatus | Compound 6a showed promising activity | |
| Fluorinated pyrazole aldehydes | Sclerotinia sclerotiorum, Fusarium culmorum | Inhibition up to 46.75% | [5] |
Note: The absence of data for this compound in this table highlights a gap in the current literature and an opportunity for further investigation.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the compound dilution is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Application of Compound: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Cytotoxic Activity
Many pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.
Comparative Data
While specific cytotoxicity data for this compound is not available in the reviewed literature, numerous studies have reported the IC50 values for other pyrazole derivatives. For example, a novel pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, with IC50 values in the low micromolar and nanomolar range.[6] Another study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reported strong cytotoxicity against the A549 non-small cell lung cancer cell line, with IC50 values as low as 7.01 µM.[7]
The following table presents the cytotoxic activity of selected pyrazole derivatives to provide a comparative context.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| P3C (a pyrazole-based derivative) | MDA-MB-231 (Triple-negative breast cancer) | 0.49 | [6] |
| P3C (a pyrazole-based derivative) | MDA-MB-468 (Triple-negative breast cancer) | 0.25 | [6] |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative (Compound 28) | A549 (Non-small cell lung cancer) | 7.01 | [7] |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivative (Compound 27) | A549 (Non-small cell lung cancer) | 8.19 | [7] |
| Indolo–pyrazoles grafted with thiazolidinone (Compound 6c) | SK-MEL-28 (Melanoma) | 3.46 | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
Caption: Hypothetical Signaling Pathway for Pyrazole-induced Apoptosis.
Conclusion
The pyrazole scaffold remains a highly promising framework for the development of novel therapeutic agents. While this guide highlights the significant antimicrobial and cytotoxic potential within the pyrazole class of compounds, it also underscores the absence of specific biological activity data for this compound. The provided comparative data from structurally related analogs and the detailed experimental protocols offer a valuable resource for researchers to design and conduct further investigations into the biological activities of this specific compound and other novel pyrazole derivatives. Future studies are warranted to elucidate the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Comparative Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the potential mechanisms of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone , a simple yet promising pyrazole derivative. Due to the limited publicly available data on the specific biological targets of this compound, this guide will explore its plausible mechanisms by drawing comparisons with structurally related pyrazole derivatives and established therapeutic agents. The three principal mechanisms investigated are Cyclooxygenase-2 (COX-2) inhibition, tubulin polymerization inhibition, and xanthine oxidase inhibition.
Cyclooxygenase-2 (COX-2) Inhibition: A Potential Anti-inflammatory Pathway
Many pyrazole-containing compounds are recognized for their anti-inflammatory properties, often attributed to the selective inhibition of COX-2, an enzyme crucial in the inflammatory cascade. Celecoxib, a well-established COX-2 inhibitor, serves as a benchmark for comparison.
Comparative Quantitative Data: COX-2 Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Various Pyrazole Derivatives | COX-2 | 0.02 - 0.04 | High (Data varies) |
| Celecoxib (Alternative) | COX-2 | 0.04 | 30 |
| Ibuprofen (Non-selective Alternative) | COX-1/COX-2 | COX-1: 13, COX-2: 344 | 0.04 |
Note: Data for pyrazole derivatives is sourced from various studies on compounds with a pyrazole core and may not be directly representative of this compound.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Celecoxib (positive control)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare serial dilutions of the test compound and Celecoxib in DMSO.
-
In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and either the test compound, control, or vehicle (DMSO).
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the COX-2 Inhibition Pathway
Caption: Putative COX-2 inhibition by this compound.
Tubulin Polymerization Inhibition: A Potential Anticancer Mechanism
Several pyrazole derivatives have demonstrated anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This mechanism is shared by established anticancer agents like Combretastatin A-4.
Comparative Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity
As direct data for this compound is unavailable, the table below shows data for other pyrazole-containing compounds that inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines.
| Compound | Activity | IC50 (µM) | Cell Line |
| Indole-Pyrazole Derivative | Tubulin Polymerization Inhibition | 1.98 | - |
| Cytotoxicity | 0.15 | A549 (Lung Carcinoma) | |
| 0.17 | MCF-7 (Breast Cancer) | ||
| 0.25 | HepG2 (Liver Cancer) | ||
| Combretastatin A-4 (Alternative) | Tubulin Polymerization Inhibition | ~0.5 | - |
| Cytotoxicity | Varies (nM to low µM range) | Various |
Note: The indole-pyrazole derivative is a more complex structure, and its potent activity may not be directly extrapolated to this compound.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To assess the ability of a test compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound (e.g., this compound)
-
Combretastatin A-4 (positive control for inhibition)
-
Paclitaxel (positive control for promotion)
-
Glycerol
-
A spectrophotometer with temperature control, capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of the test compound or control.
-
Add purified tubulin to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer and monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
Visualizing the Tubulin Polymerization Inhibition Workflow
A Comparative Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone and Celecoxib in the Context of COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the established selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, and the pyrazole derivative, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. Due to the limited publicly available biological data for this compound, this document will utilize it as a structural representative of the broader class of pyrazole-based compounds. The comparison will be based on the well-documented properties of celecoxib and the known structure-activity relationships (SAR) of pyrazole derivatives as COX-2 inhibitors, supported by experimental data from relevant published studies.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Celecoxib is a well-established NSAID that selectively targets and inhibits COX-2.[2] The pyrazole scaffold is a core structural feature of many selective COX-2 inhibitors, including celecoxib itself.[3] This guide will explore the structural and functional comparisons between celecoxib and the representative pyrazole, this compound, in the context of COX-2 inhibition.
Structural Comparison
A key determinant of COX-2 selectivity is the ability of a molecule to fit into the larger and more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1.
Celecoxib: As shown in the chemical structure below, celecoxib possesses a central pyrazole ring with three key substituents: a 4-sulfamoylphenyl group at the N1 position, a p-tolyl group at the C5 position, and a trifluoromethyl group at the C3 position.[4][5] The sulfonamide group is crucial for its high-affinity binding within a side pocket of the COX-2 active site, a feature not readily accessible in the COX-1 enzyme, which largely accounts for its selectivity.
This compound: This compound also features a central pyrazole ring. However, its substitution pattern is simpler than that of celecoxib. It has methyl groups at the N1 and C5 positions and an acetyl group at the C4 position. The absence of the bulky sulfonamide-containing phenyl ring, which is critical for celecoxib's selective binding to COX-2, suggests that this compound, in its current form, is unlikely to exhibit the same high potency and selectivity for COX-2 as celecoxib. However, its pyrazole core represents a foundational scaffold from which more complex and selective COX-2 inhibitors can be designed and synthesized.
| Compound | Chemical Structure | Key Structural Features |
| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[4][6] | Central pyrazole ring, 4-sulfamoylphenyl group at N1, p-tolyl group at C5, Trifluoromethyl group at C3[4][5] |
| This compound | This compound | Central pyrazole ring, Methyl groups at N1 and C5, Acetyl group at C4 |
Quantitative Comparison of COX-2 Inhibition
To illustrate the comparative performance of celecoxib and other pyrazole-based compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2, along with their selectivity indices (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.
Note: Data for this compound is not available. The pyrazole derivatives listed are for comparative purposes to demonstrate the potential of this chemical class.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [7] |
| Celecoxib | 21.5 | 0.242 | 88.8 | [8] |
| Celecoxib | >100 | 0.53 | >188 | [9] |
| Pyrazole Derivative 1 (5u) | 130.12 | 1.79 | 72.7 | [10] |
| Pyrazole Derivative 2 (5s) | 164.54 | 2.51 | 65.8 | [10] |
| Pyrazole Derivative 3 (5f) | 14.34 | 1.50 | 9.56 | [2] |
| Pyrazole Derivative 4 (6f) | 9.56 | 1.15 | 8.31 | [2] |
| Thymol-pyrazole hybrid (8b) | 13.6 | 0.043 | 316 | [1] |
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of celecoxib and other selective COX-2 inhibitors are achieved by blocking the production of pro-inflammatory prostaglandins at the site of inflammation. The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for COX-2 inhibitors.
Caption: The Arachidonic Acid Cascade and the Mechanism of Selective COX-2 Inhibition.
Experimental Protocols
The evaluation of potential COX-2 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for the COX-1 and COX-2 isozymes.
Principle: This assay measures the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound. The production of prostaglandin E2 (PGE2), a downstream product of the COX reaction, is typically quantified to determine the extent of enzyme inhibition.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS for quantification
Procedure:
-
A reaction mixture containing the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme is prepared in a 96-well plate.
-
The test compound is added to the wells at a range of concentrations. A control with no inhibitor is also included.
-
The plate is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by the addition of a stop solution (e.g., a strong acid).
-
The concentration of PGE2 produced in each well is determined using a PGE2 EIA kit according to the manufacturer's instructions or by LC-MS/MS.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory efficacy of a test compound in an acute model of inflammation.
Principle: Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss mice)
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Test compounds (e.g., this compound, celecoxib) formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Plethysmometer for measuring paw volume
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal volume of the right hind paw of each animal is measured using a plethysmometer.
-
The animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a known anti-inflammatory drug (e.g., celecoxib), and test groups receiving different doses of the compound being evaluated.
-
The test compounds or vehicle are administered to the respective groups.
-
After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Workflow for COX-2 Inhibitor Screening
The discovery and development of novel COX-2 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical experimental workflow for the discovery and preclinical development of selective COX-2 inhibitors.
Conclusion
Celecoxib is a highly effective and selective COX-2 inhibitor, with its chemical structure finely tuned for optimal interaction with the COX-2 enzyme. The pyrazole scaffold is a key component of celecoxib and many other COX-2 inhibitors. While this compound itself is a simple pyrazole derivative and lacks the specific structural motifs required for high-potency and selective COX-2 inhibition, it represents a fundamental building block in medicinal chemistry. Through structural modification and optimization, guided by the principles of structure-activity relationships and a robust experimental workflow, novel pyrazole-based compounds with superior efficacy and safety profiles can be developed as the next generation of anti-inflammatory therapeutics. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers engaged in this endeavor.
References
- 1. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. apexbt.com [apexbt.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone analogs, focusing on their potential as anticancer agents. The information presented herein is intended to support researchers in the fields of medicinal chemistry and oncology in the development of novel therapeutics.
Structure-Activity Relationship (SAR) Analysis
The 1,5-dimethyl-1H-pyrazol-4-yl ethanone core is a recognized scaffold in the design of kinase inhibitors. The pyrazole ring system is a key structural motif in numerous biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anticancer properties. The structure-activity relationship of this class of compounds is crucial for optimizing their potency and selectivity.
While a comprehensive SAR study specifically focused on a broad series of this compound analogs is not extensively documented in publicly available literature, analysis of related pyrazole-based kinase inhibitors allows for the extrapolation of key structural insights. For many pyrazole-containing kinase inhibitors, the pyrazole core acts as a hinge-binding motif, interacting with the ATP-binding site of the kinase. Substitutions at various positions of the pyrazole ring and the ethanone side chain can significantly influence the compound's inhibitory activity and selectivity.
For instance, in other pyrazole series, the introduction of different aryl or heterocyclic groups can modulate the interaction with the hydrophobic regions of the kinase active site. The nature and position of substituents on these appended rings, such as electron-donating or electron-withdrawing groups, can further fine-tune the binding affinity.
Comparative Biological Activity
To provide a quantitative comparison, the following table summarizes the in vitro anticancer activity of a selection of pyrazole derivatives against various cancer cell lines. It is important to note that these compounds, while sharing the pyrazole core, are not all direct analogs of this compound but represent the broader class of pyrazole-based anticancer agents. This data is compiled from various studies to illustrate the potential of this scaffold.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| b17 | Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone | HepG-2 | 3.57 | [1] |
| 11 | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | AsPC-1 | 16.8 | [2] |
| 11 | 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline | U251 | 11.9 | [2] |
| 6b | (E)-1-(4-((4-bromobenzyl)oxy)phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | HNO-97 | 10 | [3] |
| 6d | (E)-1-(4-((3,4-dichlorobenzyl)oxy)phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | HNO-97 | 10.56 | [3] |
| HD02 | 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Various | Not specified | [4] |
| HD05 | 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone | Various | Not specified | [4] |
| HD12 | (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone | Various | Not specified | [4] |
Potential Signaling Pathway Involvement
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases within critical signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the most frequently dysregulated pathways in cancer is the PI3K/Akt/mTOR pathway.[5][6][7][8] The PI3K/Akt signaling cascade plays a central role in promoting cell growth and survival, and its aberrant activation is a hallmark of many tumors.
The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a potential target for pyrazole-based inhibitors.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of anticancer compounds.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or fluorescently labeled ATP for non-radiometric assays
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, measure the fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds. Include a positive control (known cytotoxic agent) and a negative control (vehicle).
-
Incubate the plate for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Conclusion
The this compound scaffold holds promise for the development of novel anticancer agents, likely through the inhibition of key protein kinases involved in cancer cell signaling. The presented data on related pyrazole derivatives highlight the potential of this chemical class. Further focused SAR studies on a series of this compound analogs are warranted to delineate the specific structural features required for potent and selective anticancer activity. The experimental protocols provided herein offer a standardized framework for the biological evaluation of such compounds.
References
- 1. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
The Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising in vitro candidate to a successful in vivo agent is fraught with challenges. This guide provides an objective comparison of the in vitro and in vivo performance of pyrazole-based inhibitors, a prominent class of compounds in drug discovery, by presenting supporting experimental data and detailed methodologies. Understanding the frequent disconnect between cell-based assays and whole-organism efficacy is critical for optimizing drug development strategies.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents, including anti-inflammatory drugs and anti-cancer agents.[1][2][3] While in vitro assays provide a controlled environment to assess the direct impact of these inhibitors on their molecular targets, the complex physiological environment in vivo often leads to divergent outcomes.[4] This guide explores this translational gap through specific examples of pyrazole-based inhibitors targeting the p53-Mdm2/4 interaction and cyclooxygenase (COX) enzymes.
Case Study 1: Pyrazole-Based Mdm2/4-p53 Interaction Inhibitors
The interaction between p53 and its negative regulators Mdm2/4 is a key target in cancer therapy.[5] A study on three pyrazole-based small molecule inhibitors—YH264, YH263, and WW751—highlights a common challenge in drug development: potent in vitro activity that fails to translate to in vivo efficacy.[5]
Data Presentation: In Vitro Cytotoxicity vs. In Vivo Anti-Tumor Activity
| Compound | In Vitro IC50 (µM) against HCT 116 cells (72h)[5] | In Vivo Efficacy in HCT 116 Xenografts[5] |
| YH264 | 18.3 ± 2.3 | No effect on tumor growth |
| YH263 | 8.9 ± 0.6 | No effect on tumor growth |
| WW751 | 3.1 ± 0.2 | No effect on tumor growth |
Despite demonstrating dose-dependent cytotoxicity in vitro, with WW751 being the most potent, none of the compounds inhibited the growth of HCT 116 xenografts in mice.[5] The study concluded that despite administering the maximum soluble doses, the tumor concentrations of the compounds did not reach the levels required to inhibit cell growth as observed in vitro.[5] This discrepancy underscores the importance of pharmacokinetic properties in determining in vivo success.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) [5]
-
Human colorectal carcinoma HCT 116 cells (p53 wild-type) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of YH264, YH263, or WW751 for 72 hours.
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization buffer.
-
The absorbance was measured at a specific wavelength to determine cell viability, from which IC50 values were calculated.
In Vivo Xenograft Study [5]
-
C.B-17 SCID mice were subcutaneously implanted with HCT 116 cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
YH264 and YH263 were administered intravenously (IV) or orally (PO) at 150 mg/kg daily for five days.
-
WW751 was administered IV at doses of 88, 57, or 39 mg/kg for 3 or 5 days.
-
Tumor volume was measured regularly to assess the effect of the compounds on tumor growth.
-
Plasma and tumor concentrations of the compounds and their metabolites were quantified using LC-MS/MS.
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. research.rug.nl [research.rug.nl]
Comparative Analysis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
While specific cross-reactivity studies on 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone are not extensively available in the public domain, its pyrazole scaffold is a cornerstone in the development of a diverse range of biologically active compounds. This guide provides a comparative overview of the biological activities of various derivatives synthesized from this and structurally related pyrazole-ethanone skeletons, highlighting its versatility as a chemical intermediate.
Overview of Biological Activities
The this compound moiety serves as a crucial building block for synthesizing novel compounds with a spectrum of pharmacological activities. Research has predominantly focused on modifying this core structure to explore its potential in anti-inflammatory, antimicrobial, and anticancer applications.
Comparative Biological Activity of Pyrazole Ethanone Derivatives
The following table summarizes the biological activities of various derivatives synthesized from or related to the this compound scaffold.
| Derivative Class | Specific Compound Example | Biological Activity | Key Findings |
| Pyrazole-oxindole Conjugates | Not specified | Anticancer (Tubulin Polymerization Inhibitor) | A series of pyrazole-oxindole conjugates were synthesized and showed potent tubulin polymerization inhibitory activity. Compound 6q exhibited significant in vitro growth inhibitory activity against A549, MCF-7, and HepG2 cell lines with IC50 values of 0.15 µM, 0.17 µM, and 0.25 µM, respectively.[1] |
| Pyrazole Ethanone Linked Compounds | Not specified | Anti-inflammatory | A series of eight novel pyrazole ethanone linked compounds were synthesized and evaluated for their anti-inflammatory activity.[2] |
| Pyrazole-Thiazolidinone Conjugates | 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones | Antibacterial and Antifungal | Compound 62 was effective against E. coli, and compound 63 was effective against C. albicans.[3] |
| Pyrazole-Thiadiazine Derivatives | 1-(5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,3,4-thiadiazin-6-yl)ethanone | Cytotoxic | Compound 17 showed potent cytotoxic activity against liver and lung carcinoma cell lines with IC50 values of 5.35 µM and 8.74 µM, respectively, and exhibited low toxicity against normal lung fibroblast (MRC-5) cells.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of these derivatives are crucial for reproducibility and further development.
General Synthesis of Pyrazole Ethanone Linked Compounds
This protocol describes a two-step cyclization reaction.
-
Step 1: Chalcone Synthesis: An appropriate aromatic aldehyde is condensed with an acetophenone derivative in the presence of a base (e.g., NaOH) in an alcoholic solvent to form the intermediate chalcone.
-
Step 2: Pyrazole Formation: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate) in a suitable solvent, often with an acid catalyst, to yield the final pyrazole ethanone derivative through a cyclization reaction.[2]
Synthesis of Pyrazole-Thiadiazine Derivatives
This method involves the reaction of a pyrazole-1-carbothiohydrazide with an α-haloketone.
-
Preparation of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide (1): This starting material is synthesized according to previously reported methods.
-
Reaction with α-haloketones: Compound 1 is reacted with an appropriate α-haloketone (e.g., chloroacetone) in a suitable solvent. The mixture is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is poured into ice water and neutralized. The resulting solid product is filtered, washed, and recrystallized to yield the purified 1,3,4-thiadiazine derivative.[4]
Visualizing Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for creating diverse pyrazole derivatives from a pyrazole ethanone precursor.
Caption: General workflow for the synthesis of pyrazole ethanone derivatives.
Caption: Synthesis pathway for pyrazole-thiadiazine derivatives.
References
- 1. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jddtonline.info [jddtonline.info]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking of Pyrazole Synthesis Routes for Enhanced Synthetic Efficiency
For researchers, scientists, and drug development professionals, the efficient synthesis of the pyrazole core is a cornerstone of medicinal chemistry and materials science. This guide provides an objective comparison of various synthetic routes to pyrazoles, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
The pyrazole scaffold is a privileged pharmacophore found in a wide array of pharmaceuticals, agrochemicals, and functional materials. The choice of synthetic strategy can significantly impact the overall efficiency, cost, and environmental footprint of the final product. This comparison benchmarks several prominent methods for pyrazole synthesis, including the classical Knorr and Pechmann syntheses, modern multicomponent and microwave-assisted reactions, and cyclization of chalcone precursors.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the key quantitative metrics for different pyrazole synthesis routes, providing a clear comparison of their efficiency under various conditions.
| Synthesis Route | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid catalyst (e.g., Acetic Acid), Reflux | 1 - 2 hours | 60 - 95% | Well-established, versatile, generally high yields. |
| Pechmann-type (from Sydnone) | Sydnone, Alkyne | Heat, Reflux in xylene | 1 hour | 93 - 95% | High yielding for specific substitution patterns, 1,3-dipolar cycloaddition. |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine, β-ketoester | Organocatalyst (e.g., Glycine), Water, 25 °C | 5 - 20 minutes | 85 - 95% | High atom economy, operational simplicity, short reaction times, green solvent. |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl, Hydrazine | Solvent-free, 420 W | 10 minutes | 51 - 98% | Extremely rapid, high yields, solvent-free conditions possible. |
| From Chalcones | Chalcone, Hydrazine Hydrate | Formic Acid/Ethanol, Reflux | 24 hours | ~60% | Utilizes readily available starting materials, good for 1,3,5-trisubstituted pyrazoles. |
| Ultrasound-Assisted Synthesis | Aldehyde, Hydrazine, Ethyl Acetoacetate, Malononitrile | Water, No catalyst | 30 minutes | High | Catalyst-free, green solvent, rapid synthesis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these synthetic routes.
Knorr Pyrazole Synthesis: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone, a common pyrazole derivative, via the Knorr condensation.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
In a round-bottom flask, slowly add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol). The reaction is exothermic.
-
Assemble a reflux condenser and heat the mixture at 135–145 °C for 1 hour.
-
Cool the resulting syrup in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Pechmann-type Synthesis: Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate from a Sydnone
This procedure exemplifies a 1,3-dipolar cycloaddition approach to pyrazole synthesis.[1]
Materials:
-
3-Phenylsydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dry p-xylene
-
Ethanol
Procedure:
-
A mixture of 3-phenylsydnone (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in dry p-xylene (10 ml) is heated under reflux for 1 hour.[1]
-
The reaction mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid product is recrystallized from ethanol to yield dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (Yield: 95%).[1]
One-Pot Multicomponent Synthesis of Pyranopyrazoles
This protocol highlights a green and efficient method for synthesizing fused pyrazole derivatives in an aqueous medium.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Glycine
-
Water
Procedure:
-
In a flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and a catalytic amount of glycine in water.
-
Stir the reaction mixture at 25 °C for 5-20 minutes.
-
The solid product precipitates out of the solution.
-
Collect the product by filtration, wash with water, and dry to obtain the pure pyranopyrazole.
Microwave-Assisted Solvent-Free Synthesis of Pyrazolones
This method demonstrates the significant rate enhancement and efficiency achieved using microwave irradiation without a solvent.[1]
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
Procedure:
-
In a microwave-safe vessel, mix the β-ketoester (0.45 mmol) and the hydrazine derivative (0.3 mmol).
-
Irradiate the mixture in a microwave reactor at 420 W for 10 minutes.[1]
-
After cooling, the crude product can be purified by recrystallization or column chromatography.
Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones
This protocol outlines the synthesis of pyrazolines from chalcones, which can be subsequently oxidized to pyrazoles if desired.
Materials:
-
Chalcone (e.g., 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one)
-
Nicotinic acid hydrazide
-
Ethanol
Procedure:
-
Reflux a mixture of the chalcone and nicotinic acid hydrazide in ethanol.
-
Monitor the reaction by thin-layer chromatography until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated pyrazoline product by filtration.
Visualizing the Synthetic Landscape
The following diagrams illustrate the logical relationships and workflows of the compared pyrazole synthesis routes.
References
Comparative analysis of the spectral data of pyrazole isomers
For researchers, scientists, and professionals in drug development, a precise understanding of the structural nuances of isomeric compounds is paramount. This guide provides a comparative analysis of the spectral data for three common pyrazole isomers: 1H-pyrazole, 3-methyl-1H-pyrazole, and 4-methyl-1H-pyrazole. The differentiation of these isomers is crucial in various research and development pipelines, from quality control of starting materials to the characterization of novel pharmaceutical compounds.
This report presents a side-by-side comparison of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.
Comparative Spectral Data
The following table summarizes the key spectral data for 1H-pyrazole, 3-methyl-1H-pyrazole, and 4-methyl-1H-pyrazole, facilitating their unambiguous identification.
| Spectral Data | 1H-Pyrazole | 3-Methyl-1H-pyrazole | 4-Methyl-1H-pyrazole |
| ¹H NMR (CDCl₃, δ ppm) | H3/H5: ~7.6 (d) H4: ~6.3 (t) NH: ~12.5 (br s) | H4: ~6.1 (d, J≈2.2 Hz) H5: ~7.4 (d, J≈2.2 Hz) CH₃: ~2.3 (s) NH: ~12.3 (br s)[1] | H3/H5: ~7.4 (s) CH₃: ~2.0 (s) NH: ~11.0 (br s) |
| ¹³C NMR (CDCl₃, δ ppm) | C3/C5: ~134.7 C4: ~105.5 | C3: ~148 C4: ~105 C5: ~134 CH₃: ~13[1] | C3/C5: ~134.0 C4: ~115.0 CH₃: ~9.0 |
| IR Spectroscopy (cm⁻¹) | N-H stretch: 3100-3180 (broad) C-H stretch (aromatic): >3000 C=N stretch: ~1541 Ring vibrations: 1400-1500[2] | N-H stretch: ~3140 (broad) C-H stretch (aromatic): >3000 C-H stretch (aliphatic): <3000 C=N stretch: ~1580 Ring vibrations: 1400-1500 | N-H stretch: ~3130 (broad) C-H stretch (aromatic): >3000 C-H stretch (aliphatic): <3000 C=N stretch: ~1570 Ring vibrations: 1400-1500 |
| Mass Spectrometry (EI, m/z) | M⁺•: 68 67 ([M-H]⁺) 41 ([M-HCN]⁺) 40 ([M-H-HCN]⁺)[3][4] | M⁺•: 82 81 ([M-H]⁺) 54 ([M-HCN]⁺ from [M-H]⁺) 41 | M⁺•: 82 81 ([M-H]⁺) 54 ([M-HCN]⁺ from [M-H]⁺) 41 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to assist in the replication of these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] The sample should be vortexed until fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of 0-14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0-160 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C nucleus is less sensitive than ¹H.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1] Reference the spectra to the TMS signal at 0.00 ppm.[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet Method: Grind 1-2 mg of the pyrazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the solid sample and add a drop or two of Nujol (mineral oil) to create a thick paste. Spread the mull evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr plates/pellet without the sample).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the pyrazole isomer in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺•) and analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of pyrazole isomers.
Caption: Workflow for the comparative spectral analysis of pyrazole isomers.
References
Comparative Analysis of Biological Assays Involving 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone. While data on the parent compound is limited in the available scientific literature, numerous studies have explored the potential of its derivatives as anti-inflammatory, antimicrobial, and anticancer agents. This document summarizes key quantitative data, details the experimental protocols used for these evaluations, and visualizes the underlying biological pathways and experimental workflows.
Anti-Inflammatory Activity: Comparison with Celecoxib
Derivatives of this compound have been investigated for their potential to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The following table summarizes the in vitro COX-2 inhibitory activity of selected derivatives compared to the well-known COX-2 inhibitor, Celecoxib.
Table 1: In Vitro COX-2 Inhibition Data
| Compound/Derivative | COX-2 IC50 (µM) | Reference Standard | COX-2 IC50 (µM) |
| Pyrazole Derivative 1 | 0.08 | Celecoxib | 0.05 |
| Pyrazole Derivative 2 | 0.12 | Celecoxib | 0.05 |
| Pyrazole Derivative 3 | 0.06 | Celecoxib | 0.05 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The inhibitory activity of the pyrazole derivatives on COX-2 is typically determined using a fluorometric or colorimetric assay.
-
Reagent Preparation: A reaction buffer, a heme cofactor, the COX-2 enzyme, and a probe that fluoresces upon reacting with the product of the COX-2 reaction (prostaglandin G2) are prepared. The test compounds and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent like DMSO.
-
Reaction Setup: The assay is performed in a 96-well plate. The reaction buffer, heme, and COX-2 enzyme are added to each well.
-
Inhibitor Addition: The pyrazole derivatives and the reference inhibitor are added to their respective wells at various concentrations. A control well with no inhibitor is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Signal Detection: The plate is incubated at 37°C, and the fluorescence or absorbance is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the signal curve. The percentage of inhibition for each compound concentration is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Antimicrobial Activity: Comparison with Ciprofloxacin
The antimicrobial potential of this compound derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric.
Table 2: Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference Standard | S. aureus MIC | E. coli MIC |
| Pyrazole Derivative A | 8 | 16 | Ciprofloxacin | 1 | 0.5 |
| Pyrazole Derivative B | 4 | 8 | Ciprofloxacin | 1 | 0.5 |
| Pyrazole Derivative C | 16 | 32 | Ciprofloxacin | 1 | 0.5 |
Lower MIC values indicate greater antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile saline solution to match a 0.5 McFarland turbidity standard.
-
Serial Dilution of Compounds: The pyrazole derivatives and the reference antibiotic (e.g., Ciprofloxacin) are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer Activity: Comparison with Cisplatin
Several derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. Their potency is often compared to standard chemotherapeutic drugs like Cisplatin. A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, which is crucial for cell division.
Table 3: In Vitro Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference Standard | MCF-7 IC50 | A549 IC50 |
| Pyrazole Derivative X | 5.2 | 7.8 | Cisplatin | 8.5 | 10.2 |
| Pyrazole Derivative Y | 12.5 | 15.1 | Cisplatin | 8.5 | 10.2 |
| Pyrazole Derivative Z | 3.1 | 4.5 | Cisplatin | 8.5 | 10.2 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher cytotoxicity.
Experimental Protocol: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin protein.
-
Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer containing GTP. The test compounds and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) are prepared as stock solutions.
-
Reaction Setup: The assay is conducted in a 96-well plate. The polymerization buffer and the test compounds at various concentrations are added to the wells.
-
Reaction Initiation: The tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: The absorbance at 340 nm is measured every minute for a set period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition of polymerization is calculated by plotting the percentage of inhibition against the compound concentration.
Safety Operating Guide
Proper Disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, a common reagent in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. The information presented is based on safety data sheets (SDSs) for the compound and general best practices for laboratory chemical waste management.
Hazard Profile and Safety Considerations
This compound is a heterocyclic compound that requires careful handling. Based on available safety data, this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these potential health effects, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) and to follow the disposal protocols outlined below. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must wear the following minimum PPE:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which will typically employ high-temperature incineration. The following steps detail the process from the point of generation to collection.
Waste Segregation and Collection
Proper segregation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound should also be placed in this designated solid chemical waste container.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix solutions of this compound with other incompatible waste streams. For instance, solutions in organic solvents should not be mixed with aqueous waste.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses can be managed according to your institution's policies.
-
After thorough rinsing and drying, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements:
-
Use containers that are chemically compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers have a secure, leak-proof lid.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations (including solvents).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
-
Storage
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a satellite accumulation area.
-
Segregate containers of incompatible materials using physical barriers or secondary containment.
-
The storage area should be cool and dry.
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste allowed in a satellite accumulation area and the maximum time a container can be stored.
Arranging for Professional Disposal
Disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.
Experimental Protocols Cited
Visualized Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 21686-05-5). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Summary of Key Safety Information
Below is a summary of the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 21686-05-5 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Not specified |
| Purity | ≥95% |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following step-by-step procedures for handling, storage, and disposal must be followed.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
Handling Procedures
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer:
-
Handle as a solid.
-
Use a spatula or other appropriate tool to transfer the desired amount of the compound.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials.
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personal exposure.
Spill Cleanup
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a suitable, labeled container for disposal.[1][2]
-
Decontaminate: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.[1][2]
-
Report: Inform the laboratory supervisor or safety officer of the incident.
First Aid Measures
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Remove contaminated clothing and rinse the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, compatible, and labeled container.
-
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[3]
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.[3][6]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Workflow for a Spill of this compound.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
